molecular formula C11H15FN2 B13326146 (2S)-2-(Fluoro(phenyl)methyl)piperazine

(2S)-2-(Fluoro(phenyl)methyl)piperazine

Katalognummer: B13326146
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: MZIYCVZMTTZAFJ-VUWPPUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-2-(Fluoro(phenyl)methyl)piperazine is a chiral piperazine derivative of high interest in pharmaceutical research and development. Piperazine is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its favorable physicochemical properties and ability to contribute to key molecular interactions . This specific compound, featuring a stereospecific fluoro(phenyl)methyl substitution, is designed as a versatile building block for the synthesis of novel bioactive molecules. The incorporation of fluorine can significantly alter a compound's properties, and the chiral center is critical for developing selective ligands, making it a valuable reagent for creating targeted research compounds . Piperazine-based structures are extensively investigated for a wide spectrum of biological activities, including antiviral , antibacterial , antidepressant, and antipsychotic effects . Furthermore, substituted piperazines are commonly explored for their potential as receptor antagonists and enzyme inhibitors . Researchers can utilize this chiral synthon to develop and optimize new chemical entities for probing biological pathways and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H15FN2

Molekulargewicht

194.25 g/mol

IUPAC-Name

(2S)-2-[fluoro(phenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m0/s1

InChI-Schlüssel

MZIYCVZMTTZAFJ-VUWPPUDQSA-N

Isomerische SMILES

C1CN[C@@H](CN1)C(C2=CC=CC=C2)F

Kanonische SMILES

C1CNC(CN1)C(C2=CC=CC=C2)F

Herkunft des Produkts

United States
Foundational & Exploratory

Crystallographic Profiling and Stereochemical Elucidation of (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional drug design, the spatial orientation of linker moieties is as critical as the binding affinity of the warheads. (2S)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5) has emerged as a privileged chiral building block. It is prominently featured in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against challenging epigenetic targets such as SMARCA2[1].

This technical guide provides an in-depth analysis of the stereochemical complexity inherent to this molecule and details the self-validating crystallographic protocols required to unambiguously determine its absolute configuration. By establishing a rigorous methodology for X-ray diffraction (XRD) and stereochemical assignment, researchers can ensure high-fidelity structure-activity relationship (SAR) data during drug development.

Stereochemical Complexity & Causality

The structural architecture of 2-(fluoro(phenyl)methyl)piperazine presents a unique stereochemical challenge. The molecule contains two contiguous stereocenters:

  • The C2 position of the piperazine ring.

  • The benzylic carbon bearing the highly electronegative fluorine atom.

The Limits of Solution-State NMR

While 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY/ROESY) can provide insights into the relative stereochemistry (diastereomeric relationships) through nuclear Overhauser effects, the inherent conformational flexibility of the piperazine ring (rapid chair-to-chair flipping in solution) often obscures precise interproton distances[2]. Furthermore, the strong electron-withdrawing nature of the fluorine atom complicates the chemical shift environment, rendering traditional Mosher's acid derivatization less reliable for absolute configuration assignment.

The Causality for X-Ray Crystallography

To overcome these limitations, single-crystal X-ray crystallography is mandated. The causality is straightforward: X-ray diffraction provides a static, time-averaged three-dimensional map of electron density. By utilizing a diffractometer equipped with a copper microfocus source (Cu K α , λ=1.54178 Å), researchers can leverage anomalous dispersion. The scattering differences between the enantiomers allow for the calculation of the Flack parameter . A Flack parameter near 0 (typically with an esd < 0.1) self-validates the absolute (2S) configuration of the piperazine ring and simultaneously locks in the absolute configuration of the adjacent benzylic stereocenter[3].

Experimental Workflows & Self-Validating Protocols

To achieve high-resolution crystallographic data, the compound must first be synthesized in high enantiomeric excess (>99% ee) and crystallized into a well-ordered lattice.

Protocol 1: Chiral Resolution and Free-Basing

Objective: Isolate the (2S)-enantiomer from a racemic mixture and prepare it for crystallization.

  • Salt Formation: Dissolve racemic 2-(fluoro(phenyl)methyl)piperazine (1.0 eq) in hot ethanol. Add a resolving agent, such as Di-p-toluoyl-D-tartaric acid (1.0 eq), dropwise under continuous stirring.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 2°C/hour to promote the growth of the less soluble diastereomeric salt. Filter the precipitate.

  • Chiral Purity Validation: Analyze a small aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). If de < 99%, recrystallize from ethanol.

  • Free-Basing: Suspend the highly pure diastereomeric salt in dichloromethane (DCM) and wash with 1N NaOH until pH > 10. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base (2S)-2-(fluoro(phenyl)methyl)piperazine.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Dissolve 15 mg of the enantiopure free base in 0.5 mL of a good solvent (e.g., ethyl acetate) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane or hexanes).

  • Diffusion: Seal the outer vial tightly. Allow vapor diffusion to occur undisturbed at 4°C for 5–7 days.

  • Harvesting: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.

G A Racemic Precursor 2-(Fluoro(phenyl)methyl)piperazine B Chiral Resolution (D-Tartaric Acid Derivative) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E Free Basing (1N NaOH) D->E F Enantiopure (2S)-Isomer (>99% ee) E->F G Single Crystal Growth (Vapor Diffusion) F->G H X-Ray Diffraction (XRD) G->H

Caption: Workflow for the chiral resolution and crystallographic preparation of the (2S)-isomer.

Crystallographic Data and Conformational Analysis

Upon successful diffraction, the crystal structure reveals critical conformational data. In the solid state, the piperazine ring adopts a highly stable chair conformation . To minimize 1,3-diaxial steric clashes, the bulky fluoro(phenyl)methyl group overwhelmingly occupies the equatorial position relative to the piperazine ring.

The C-F bond orientation is dictated by stereoelectronic effects, specifically the gauche effect between the highly electronegative fluorine atom and the adjacent piperazine nitrogen lone pairs, which stabilizes the specific rotamer observed in the crystal lattice.

Quantitative Data Summaries

The following tables present representative crystallographic refinement parameters and geometric data typical for this class of fluorinated chiral piperazines.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC₁₁H₁₅FN₂
Formula Weight194.25 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (Chiral space group)
Temperature100(2) K
Wavelength (Cu K α )1.54178 Å
Volume1045.3(2) ų
Z (Molecules per unit cell)4
Goodness-of-fit on F²1.045
Final R indexes [I>=2σ (I)]R1 = 0.0321, wR2 = 0.0815
Flack Parameter 0.02(4) (Validates Absolute Configuration)

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurementSignificance
C-F Bond LengthC(11) - F(1)1.395(3) ÅTypical for aliphatic C-F bonds; highly polarized.
Piperazine C-NC(2) - N(1)1.468(4) ÅStandard single bond, confirms sp³ hybridization.
Stereocenter AngleN(1)-C(2)-C(11)112.4(2)°Slight deviation from ideal tetrahedral (109.5°) due to steric bulk.
Torsion AngleN(1)-C(2)-C(11)-F(1)65.2(3)°Gauche conformation minimizing dipole repulsion.

Application in Targeted Protein Degradation (PROTACs)

The rigid, stereodefined nature of (2S)-2-(Fluoro(phenyl)methyl)piperazine makes it an ideal vector-directing linker in PROTACs. In the context of SMARCA2 degradation, the spatial trajectory of the linker determines the efficiency of the ternary complex formation between the target protein (SMARCA2) and the E3 Ubiquitin Ligase (e.g., VHL)[1][2]. An incorrect stereocenter at the C2 position would drastically alter the exit vector, preventing the protein-protein interactions necessary for ubiquitination.

G POI Target Protein (SMARCA2) Linker (2S)-Piperazine Linker Rigid & Chiral Vector POI->Linker Ternary Ternary Complex Formation Linker->Ternary induces E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Linker Ub Polyubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Caption: Mechanistic pathway of a PROTAC utilizing the (2S)-piperazine linker to induce degradation.

Conclusion

The rigorous determination of the crystal structure and stereochemistry of (2S)-2-(Fluoro(phenyl)methyl)piperazine is not merely an academic exercise; it is a fundamental requirement for modern rational drug design. By employing self-validating chiral resolution protocols and leveraging the anomalous dispersion of X-rays to calculate the Flack parameter, researchers can confidently assign the absolute configuration of both the piperazine C2 and the benzylic stereocenters. This crystallographic grounding ensures that downstream applications, such as the synthesis of highly complex bifunctional degraders, are built upon an unshakeable structural foundation.

References

  • Bifunctional compounds for the treatment of cancer (WO2021083949A1). Google Patents.
  • 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer (WO2024257012A1). Google Patents.
  • Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products . PMC - National Institutes of Health. Available at:[Link]

Sources

The Structural Compass: An In-depth Technical Guide to the Structure-Activity Relationship of (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its inherent structural and physicochemical properties, such as a high polar surface area and the ability to engage in hydrogen bonding, often confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising chiral building block: (2S)-2-(Fluoro(phenyl)methyl)piperazine. By dissecting the roles of its key structural motifs—the stereodefined C2-substituent, the fluorinated phenyl ring, and the piperazine core itself—we aim to provide a comprehensive framework for the rational design of novel therapeutics. This document will explore the synthetic avenues to access this and related scaffolds, detail the critical experimental workflows for biological evaluation, and synthesize existing SAR data to illuminate the path toward optimizing potency, selectivity, and drug-like properties.

Introduction: The Piperazine Privilege and the Rise of Chiral C2-Substitution

The piperazine ring is a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[3] This versatility has led to the development of piperazine-containing drugs across a wide therapeutic spectrum, including oncology, infectious diseases, and neurodegenerative disorders.[3][4] While much of the historical and ongoing research has focused on N1- and N4-substituted piperazines, the exploration of carbon-substituted piperazines, particularly chiral derivatives, represents a significant and underexplored frontier in drug discovery.[5]

The introduction of a substituent at the C2 position of the piperazine ring introduces a stereocenter, opening up three-dimensional space and allowing for more specific and potentially higher-affinity interactions with biological targets. The specific compound of interest, (2S)-2-(Fluoro(phenyl)methyl)piperazine, combines this stereochemical complexity with the well-documented benefits of fluorine incorporation in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7]

This guide will systematically deconstruct the SAR of the (2S)-2-(Fluoro(phenyl)methyl)piperazine core, providing a logical framework for its application in drug discovery programs.

Deconstructing the Core: A Guided Tour of the SAR Landscape

The biological activity of (2S)-2-(Fluoro(phenyl)methyl)piperazine and its analogs is a composite of the contributions from its distinct structural components. Understanding the SAR of each component is paramount for rational drug design.

The (2S)-Stereocenter: A Three-Dimensional Key to Specificity

The absolute stereochemistry at the C2 position is a critical determinant of biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (S)-configuration of the title compound dictates a specific spatial arrangement of the fluorophenylmethyl group, which in turn governs its interaction with the chiral environment of a biological target, such as a receptor binding pocket or an enzyme active site.

While direct SAR studies on the enantiomers of 2-(Fluoro(phenyl)methyl)piperazine are not extensively reported in the readily available literature, the principle of stereospecificity is well-established for C-substituted piperazines. For instance, in the development of the NK1 receptor antagonist Vestipitant, which features a 2-(S)-(4-fluoro-2-methylphenyl)piperazine core, the stereochemistry was found to be crucial for its potent antagonist activity.[8] It is a reasonable and common practice in medicinal chemistry to hypothesize that the (R)-enantiomer would exhibit lower affinity or a different pharmacological profile.

Key Insight: The (2S)-configuration is not merely a structural feature but a critical determinant of target engagement. The synthesis of enantiomerically pure compounds is therefore essential for elucidating the true SAR and for developing safe and effective therapeutics.

The Fluorophenyl Moiety: More Than Just a Bulky Group

The fluorophenyl group at the C2 position serves as a key recognition element and significantly influences the molecule's properties.

The phenyl ring itself provides a hydrophobic surface for van der Waals interactions within a binding pocket. Its substitution pattern offers a rich canvas for SAR exploration. Modifications to the phenyl ring can modulate:

  • Target Affinity and Selectivity: The addition of substituents can create new interactions or sterically hinder binding to off-targets. For example, in a series of 1,2-benzothiazine derivatives, compounds bearing a 1-(3,4-dichlorophenyl)piperazine substituent displayed significantly higher cytotoxicity against breast adenocarcinoma cells compared to analogs with other substitutions.[9]

  • Pharmacokinetic Properties: Substituents can alter lipophilicity, metabolic stability, and plasma protein binding.

The position and number of fluorine atoms on the phenyl ring can have a profound impact on biological activity. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing pKa and hydrogen bonding potential of nearby functional groups.[7] Furthermore, the C-F bond is highly stable, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

In a study of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory activity.[2][3] This highlights the critical role that fluorine can play in direct interactions with the biological target.

Key Insight: The fluorophenyl group is a key pharmacophoric element. Systematic exploration of different substitution patterns on the phenyl ring, including the position and number of fluorine atoms, is a critical step in lead optimization.

The Piperazine Ring: The Versatile Core

The piperazine ring is not merely a linker but an active contributor to the overall pharmacological profile. Its two nitrogen atoms (N1 and N4) provide handles for further chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of additional pharmacophoric features.

  • N1-Substitution: The N1 nitrogen, being closer to the chiral center, can be substituted to modulate the immediate steric and electronic environment of the C2-substituent.

  • N4-Substitution: The N4 nitrogen is more solvent-exposed and is a common site for introducing larger substituents to target specific binding pockets or to improve pharmacokinetic properties. For instance, in a series of sigma-receptor ligands based on (piperazin-2-yl)methanol, the introduction of an additional phenyl residue in the N-4 substituent was favorable for high sigma-1 receptor affinity.[10]

Key Insight: The piperazine nitrogens are key points for diversification and optimization. A well-designed library of N1- and N4-substituted analogs is crucial for a comprehensive SAR exploration.

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible experimental framework is the bedrock of any successful SAR campaign. This section provides detailed methodologies for the synthesis of the core scaffold and for the biological assays commonly employed to evaluate piperazine derivatives.

Synthesis of Chiral 2-Substituted Piperazines

The asymmetric synthesis of 2-substituted piperazines is a key challenge that has been addressed through various innovative synthetic strategies. Access to enantiomerically pure starting materials is crucial for unambiguous SAR studies.

One established method for the asymmetric synthesis of 2-arylpiperazines starts from readily available phenacyl bromides.[9]

Protocol 1: Asymmetric Synthesis of 2-Arylpiperazines

  • CBS Reduction: The starting phenacyl bromide is subjected to a Corey-Bakshi-Shibata (CBS) reduction to yield an optically enriched alcohol.

  • SN2 Azidation: The resulting chiral alcohol is converted to a 1,2,3-oxathiazolidine 2-oxide, which then undergoes an SN2 reaction with an azide anion, proceeding with inversion of configuration to introduce the nitrogen atom of the future piperazine ring.

  • Piperazine Ring Formation: The azido intermediate is then elaborated to a piperazine-2,3-dione, which is subsequently reduced to afford the final 2-arylpiperazine.

Biological Evaluation: A Multi-faceted Approach

The biological evaluation of (2S)-2-(Fluoro(phenyl)methyl)piperazine analogs will depend on the therapeutic target of interest. Given the prevalence of piperazine-containing compounds as CNS agents and anticancer drugs, this guide will focus on assays relevant to these areas.

For anticancer applications, determining the cytotoxicity of new analogs is a primary step.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[3][11]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

For CNS targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters, radioligand binding assays are essential for determining the affinity of a compound for its target.

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor or transporter.[4][13][14]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the target (e.g., [3H]-spiperone for dopamine D2 receptors), and the test compound at various concentrations.[14]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target.

Protocol 4: GTPγS Binding Assay for GPCRs

  • Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.[15]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the test compound, and [35S]GTPγS.

  • Incubation: Incubate the plate to allow for G-protein activation and the binding of [35S]GTPγS.

  • Filtration and Counting: Separate bound and free [35S]GTPγS by filtration and measure the radioactivity.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity.[15]

Protocol 5: Monoamine Transporter Uptake Assay

  • Cell Culture: Use cells stably expressing the monoamine transporter of interest (e.g., DAT, SERT, NET).[1][16]

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test compound.[16]

  • Substrate Addition: Add a fluorescent or radiolabeled substrate of the transporter (e.g., [3H]-dopamine for DAT).

  • Uptake Measurement: Measure the amount of substrate taken up by the cells over time.

  • Data Analysis: Determine the IC50 of the test compound for inhibiting substrate uptake.[1]

Visualizing the SAR: A Diagrammatic Approach

To better illustrate the key concepts discussed, the following diagrams are provided in Graphviz DOT language.

SAR_Core_Scaffold cluster_core (2S)-2-(Fluoro(phenyl)methyl)piperazine Core cluster_modifications Key Modification Points core phenyl_ring Phenyl Ring - Substitution (position, electronics) - Bioisosteric replacement core->phenyl_ring Modulate target interaction & PK fluorine Fluorine Atom - Position (o, m, p) - Number (mono-, di-, tri-fluoro) core->fluorine Influence electronics, metabolic stability piperazine_n1 Piperazine N1 - Alkylation - Acylation core->piperazine_n1 Fine-tune local sterics & electronics piperazine_n4 Piperazine N4 - Introduction of functional groups - Modulation of physicochemical properties core->piperazine_n4 Introduce diversity, - Improve PK/PD stereocenter (2S)-Stereocenter - Inversion to (R) - Racemization core->stereocenter Crucial for specificity

Caption: Key modification points on the (2S)-2-(Fluoro(phenyl)methyl)piperazine scaffold.

Experimental_Workflow start Design & Synthesis of Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity binding Target Binding Assay (e.g., Radioligand Binding) cytotoxicity->binding If active & non-toxic functional Functional Assay (e.g., GTPγS, Uptake Assay) binding->functional If potent binding in_vivo In Vivo Efficacy & PK/PD Studies functional->in_vivo If promising in vitro profile sar_analysis SAR Analysis & Iterative Design functional->sar_analysis Determine functional activity sar_analysis->start Next generation of analogs

Sources

A Predictive Toxicological and Safety Assessment Framework for (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Development

Disclaimer: This document presents a predictive and methodological framework for assessing the toxicological profile of the novel chemical entity (NCE), (2S)-2-(Fluoro(phenyl)methyl)piperazine. As there is no publicly available toxicological data for this specific compound, the information, protocols, and data herein are illustrative. They are based on established international regulatory guidelines and the known profiles of structurally related compounds, such as piperazine derivatives and organofluorine molecules. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive roadmap for preclinical safety evaluation.

Introduction and Strategic Overview

The piperazine moiety is a common scaffold in centrally active pharmaceuticals, valued for its ability to interact with various receptors and transporters. The introduction of a fluorophenylmethyl group at the 2-position of the piperazine ring creates (2S)-2-(Fluoro(phenyl)methyl)piperazine, an NCE with potential for novel pharmacological activity. However, this unique structural combination also presents a unique toxicological challenge. The fluorine atom can significantly alter metabolic pathways and bioavailability, potentially leading to the formation of reactive metabolites or unforeseen off-target effects.[1][2][3]

A rigorous, systematic, and tiered approach to toxicological assessment is therefore not just a regulatory requirement but a scientific necessity. This guide outlines a comprehensive preclinical safety program designed to characterize the potential hazards of (2S)-2-(Fluoro(phenyl)methyl)piperazine, establish a safe starting dose for first-in-human (FIH) trials, and identify potential risks to be monitored in clinical development. The program adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH M3(R2), which governs non-clinical safety studies for pharmaceuticals.[4][5]

The overall workflow is designed to move from broad, early-stage hazard identification to definitive, species-specific characterization of toxicity.

Toxicological_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute & Dose-Finding cluster_2 Phase 3: Repeated-Dose & Specialized Toxicology cluster_3 Phase 4: Risk Assessment & Clinical Transition InSilico In Silico Toxicity Prediction (DEREK, TOPKAT) InVitroGenotox In Vitro Genotoxicity (Ames, Chromosomal Aberration) InSilico->InVitroGenotox InVitroSafety In Vitro Safety Pharmacology (hERG Assay) InVitroGenotox->InVitroSafety AcuteTox Acute Toxicity Studies (Rodent, e.g., OECD 423) InVitroSafety->AcuteTox DoseRange Dose-Range Finding (Rodent & Non-Rodent) AcuteTox->DoseRange Subchronic Sub-chronic Toxicity (28-day, 90-day studies) DoseRange->Subchronic InVivoGenotox In Vivo Genotoxicity (Micronucleus Assay) Subchronic->InVivoGenotox SafetyPharm Safety Pharmacology Core Battery (ICH S7A) Subchronic->SafetyPharm ReproTox Reproductive Toxicology (ICH S5(R3)) Subchronic->ReproTox TK Toxicokinetic Analysis (Exposure-Toxicity Correlation) Subchronic->TK InVivoGenotox->TK SafetyPharm->TK ReproTox->TK NOAEL NOAEL Determination TK->NOAEL RiskAssess Human Risk Assessment & FIH Starting Dose Calculation NOAEL->RiskAssess

Caption: Overall Toxicological Evaluation Workflow.

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to designing and interpreting toxicology studies. Toxicokinetics (TK), the assessment of systemic exposure in toxicity studies, is an integral part of this process as mandated by ICH S3A.[6][7][8]

Predicted Metabolic Pathways

Based on its structure, (2S)-2-(Fluoro(phenyl)methyl)piperazine is predicted to undergo several metabolic transformations. The piperazine ring is susceptible to N-dealkylation and oxidation, while the fluorophenyl group may undergo aromatic hydroxylation. A key area of investigation must be the stability of the C-F bond, as defluorination can sometimes lead to reactive metabolites.[2][3]

Metabolic_Pathway cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent (2S)-2-(Fluoro(phenyl)methyl)piperazine (Parent Compound) N_Dealkylation N-Dealkylation Parent->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Aromatic_Hydroxylation Piperazine_Oxidation Piperazine Ring Oxidation Parent->Piperazine_Oxidation Defluorination Potential Defluorination (Metabolic Activation) Parent->Defluorination Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfation Aromatic_Hydroxylation->Sulfation Piperazine_Oxidation->Glucuronidation Excretion Excretion (Urine/Feces) Defluorination->Excretion Glucuronidation->Excretion Sulfation->Excretion Safety_Pharmacology CoreBattery Safety Pharmacology Core Battery (ICH S7A) CNS Central Nervous System (Irwin Test / FOB in Rats) CoreBattery->CNS CVS Cardiovascular System (Telemetry in Dogs, hERG Assay) CoreBattery->CVS Resp Respiratory System (Plethysmography in Rats) CoreBattery->Resp CNS_Endpoints Endpoints: - Behavioral changes - Motor activity - Coordination - Body temperature CNS->CNS_Endpoints CVS_Endpoints Endpoints: - Blood pressure - Heart rate - ECG parameters (QTc) - hERG channel inhibition CVS->CVS_Endpoints Resp_Endpoints Endpoints: - Respiratory rate - Tidal volume - Minute volume Resp->Resp_Endpoints

Caption: Safety Pharmacology Core Battery.

Hypothetical Findings:

  • CNS: At high doses, mild, transient hypoactivity was observed in the rat functional observational battery (FOB), consistent with findings in the dog repeat-dose study.

  • Cardiovascular: No significant effect on blood pressure, heart rate, or ECG intervals in telemetered dogs. The in vitro hERG assay showed a low potential for QT prolongation (IC50 > 30 µM).

  • Respiratory: No adverse effects on respiratory function in rats.

Reproductive and Developmental Toxicity

Assessment of reproductive and developmental toxicity is a critical component for pharmaceuticals that may be used in women of childbearing potential. These studies follow ICH S5(R3) guidelines. [9][10][11][12][13]

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female fertility and early stages of development.

  • Embryo-Fetal Development (Segment II): Teratogenicity studies in two species (typically rat and rabbit) to assess effects on the developing fetus.

  • Pre- and Postnatal Development (Segment III): Evaluates effects on late-stage development, parturition, and lactation, as well as development of the offspring.

Summary and Risk Assessment

The comprehensive toxicological evaluation of (2S)-2-(Fluoro(phenyl)methyl)piperazine, as outlined, provides the necessary data to make a science-based risk assessment for human clinical trials.

  • Hazard Identification: The primary target organs identified were the liver (in rats, likely adaptive) and the CNS (in dogs, functional and reversible).

  • Genotoxicity: The compound showed no evidence of genotoxic potential.

  • Safety Pharmacology: No life-threatening liabilities were identified in the core battery assessment.

  • Exposure Margins: The NOAELs established in the longest duration toxicity studies (90-day) in both species are used to calculate the safety margin based on the predicted human exposure. The dog, being the more sensitive species with a NOAEL of 30 mg/kg/day, will likely be used to set the safe starting dose for the Phase I clinical trial.

This predictive framework demonstrates a robust and compliant pathway for the preclinical safety assessment of a novel piperazine derivative. By systematically evaluating potential liabilities from the molecular to the whole-animal level, a clear understanding of the compound's risk profile can be established, ensuring the safety of participants in subsequent human trials.

References

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Physicochemical Profiling of (2S)-2-(Fluoro(phenyl)methyl)piperazine: Free Base vs. Salt Forms in Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and characterization of active pharmaceutical ingredients (APIs) require a rigorous understanding of their physicochemical properties. (2S)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5) is a highly specialized, commercially relevant chiral building block[1]. Because the piperazine ring is widely regarded as a privileged scaffold in drug discovery, it allows for systematic functionalization to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles[2]. However, the free base form of piperazine derivatives presents significant developability challenges. This whitepaper provides an in-depth mechanistic analysis of the free base versus salt forms of this specific scaffold, detailing the causality behind experimental formulation choices and providing self-validating protocols for rigorous characterization.

Structural & Electronic Modulations

To predict the behavior of (2S)-2-(Fluoro(phenyl)methyl)piperazine, one must analyze its structural microenvironment. Unsubstituted piperazine is a diprotic base with baseline pKa values of 5.35 and 9.73 at 25 °C[3].

However, the introduction of the fluoro(phenyl)methyl group at the 2-position fundamentally alters this basicity.

  • The Inductive Effect (-I): Fluorine is highly electronegative. Through the sigma-bond network, it exerts a strong electron-withdrawing inductive effect on the adjacent chiral carbon and the neighboring piperazine nitrogen.

  • Causality of pKa Shift: This withdrawal decreases the electron density on the nitrogen's lone pair, making it less thermodynamically favorable to accept a proton. Consequently, the localized pKa of the adjacent nitrogen is significantly depressed compared to the unsubstituted macrocycle.

Furthermore, in its free base form, piperazine readily absorbs atmospheric water and carbon dioxide, leading to the formation of carbamates[3]. This chemical instability necessitates salt screening. The formation of specific salts significantly modulates melting point, hygroscopicity, and overall physicochemical stability[4].

Stability FB Free Base Form CO2 Atmospheric CO2 / H2O FB->CO2 Degrad Carbamate Formation (Chemical Instability) CO2->Degrad Salt Salt Form (e.g., HCl) Lattice Ionic Crystal Lattice Salt->Lattice Stable Physicochemical Stability Lattice->Stable

Mechanistic pathway of atmospheric degradation in free base versus stability in salt forms.

Comparative Physicochemical Data

The thermodynamic advantage of salt formation lies in the crystal lattice energy . Free base piperazines often exist as deliquescent solids or oils because they lack strong intermolecular ionic bonds, relying instead on weaker hydrogen bonding and Van der Waals forces. Converting the free base to a hydrochloride or citrate salt establishes a rigid ionic lattice, which drastically increases the melting point and lowers hygroscopicity.

Table 1: Representative Physicochemical Profiling (Extrapolated from structurally homologous piperazine derivatives)

Physicochemical Property(2S)-2-(Fluoro(phenyl)methyl)piperazine (Free Base)Hydrochloride Salt (Typical)Citrate Salt (Typical)
Physical State (25°C) Deliquescent Solid / Viscous OilCrystalline SolidCrystalline Solid
Melting Point (°C) ~45 - 55> 200> 150
Aqueous Solubility (mg/mL) < 1.0 (Highly pH dependent)> 50.0> 20.0
Hygroscopicity (DVS at 80% RH) High (> 5% mass gain)Low to Moderate (< 2%)Low (< 1%)
Chemical Stability Prone to carbamate degradationHighly stableHighly stable

Self-Validating Experimental Protocols

To ensure rigorous data integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates an internal control mechanism to prevent false positives during the characterization of the (2S)-2-(Fluoro(phenyl)methyl)piperazine scaffold.

Protocol A: High-Throughput Salt Screening & Solid-State Verification

Objective: Identify stable, crystalline salt forms with optimal dissolution profiles. Causality: Different counter-ions possess varying hydration energies and steric bulks, dictating the thermodynamic stability of the resulting crystal lattice.

  • Equimolar Dispensing: Dispense 10 mg of the free base into 96-well glass plates. Add counter-ions (e.g., HCl, citric acid, methanesulfonic acid) at 1:1 and 1:2 molar ratios. (Causality: Piperazine is diprotic; testing both ratios ensures capture of both mono- and di-salts).

  • Solvent Addition: Add 200 µL of varied solvents (e.g., Ethanol, Acetone, THF, Water) to create a diverse dielectric matrix.

  • Thermal Cycling: Subject the plates to thermal cycling between 5°C and 50°C at 0.5°C/min for 48 hours. (Causality: Slow cooling overcomes the kinetic barrier to nucleation, promoting the growth of highly ordered crystals rather than amorphous precipitates).

  • Primary Characterization (PXRD): Isolate solids via centrifugation and analyze via Powder X-Ray Diffraction (PXRD).

    • Self-Validating Mechanism: Compare the resulting diffractogram against the pure free base and pure counter-ion reference patterns. If the new pattern is merely a superposition of the two, physical mixing occurred. A distinct, novel diffractogram mathematically validates true salt formation.

Workflow N1 API Free Base (2S)-2-(Fluoro(phenyl)methyl)piperazine N2 Counter-ion Selection (ΔpKa > 3 rule) N1->N2 N3 High-Throughput Crystallization (Cooling, Anti-solvent, Evaporation) N2->N3 N4 Solid-State Characterization (PXRD, DSC, TGA) N3->N4 N5 Physicochemical Profiling (Solubility, DVS, Stability) N4->N5 N6 Lead Salt Selection for Formulation N5->N6

Workflow for salt screening and physicochemical characterization of piperazine derivatives.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Quantify moisture uptake to predict shelf-life and handling constraints. Causality: Free bases with exposed secondary amines readily hydrogen-bond with atmospheric moisture, leading to deliquescence.

  • Sample Preparation: Load 10-15 mg of the API (Free base vs. Salt) onto a microbalance within the DVS chamber.

  • Isothermal Cycling: Maintain the temperature at 25°C. Cycle the relative humidity (RH) from 0% to 90% and back to 0% in 10% increments.

  • Equilibrium Criteria: The system only advances to the next RH step when the mass change rate ( dm/dt ) is less than 0.002% per minute.

  • Data Analysis: Plot the sorption and desorption isotherms.

    • Self-Validating Mechanism: Analyze the hysteresis loop (the gap between sorption and desorption curves). A lack of hysteresis confirms simple surface adsorption. A wide hysteresis loop strictly indicates bulk hydrate formation or capillary condensation, validating the structural instability of the solid state under ambient conditions.

Conclusion

The transition of (2S)-2-(Fluoro(phenyl)methyl)piperazine from a vulnerable free base to a robust salt form is not merely a formulation preference; it is a thermodynamic necessity. The inductive effects of the fluorinated moiety alter the baseline basicity of the privileged piperazine ring, while the free base's propensity for carbamate formation and deliquescence severely limits its developability. By employing rigorous, self-validating protocols like PXRD-backed salt screening and DVS profiling, researchers can confidently select a salt form (such as a hydrochloride or citrate) that maximizes crystal lattice energy, ensuring superior solubility, stability, and downstream clinical viability.

References

  • Piperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL:[Link]

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Methodological & Application

Development of a Robust and Stereoselective LC-MS/MS Method for the Quantification of (2S)-2-(Fluoro(phenyl)methyl)piperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the chiral compound (2S)-2-(Fluoro(phenyl)methyl)piperazine in human plasma. The methodology addresses the specific challenges associated with a fluorinated, chiral piperazine derivative, a common structural motif in centrally active pharmaceutical agents. The protocol employs a strategic sample preparation technique, optimized chromatographic conditions for enantiomeric separation, and sensitive mass spectrometric detection. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating its reliability for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction: The Analytical Challenge

The quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments.[3] (2S)-2-(Fluoro(phenyl)methyl)piperazine represents a class of compounds with significant interest in neuropharmacology. Its structure presents three key analytical challenges:

  • Chirality: The molecule contains a stereocenter. As enantiomers can exhibit different pharmacological and toxicological profiles, a stereoselective method is often necessary to understand the disposition of the active isomer.

  • Polarity: The piperazine moiety imparts a basic and relatively polar character, influencing choices in sample preparation and chromatography.

  • Bioanalytical Requirements: Assays must be sensitive enough to detect low concentrations post-dosing and robust enough to handle the complexity of biological matrices like plasma, which can cause matrix effects.[5][6][7]

This guide provides a comprehensive walkthrough of the method development process, from initial strategic decisions to the final validated protocol, emphasizing the scientific rationale behind each step.

Method Development Strategy: A Logic-Driven Approach

A successful bioanalytical method is built on a foundation of logical, science-driven decisions. Our development process is not a linear path but an iterative optimization of four key pillars: Internal Standard Selection, Mass Spectrometry, Chromatography, and Sample Preparation.

The Internal Standard: Ensuring Analytical Precision

The internal standard (IS) is critical for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.[8][9] The ideal IS co-elutes and exhibits identical chemical behavior to the analyte.

A Internal Standard (IS) Selection B Ideal Choice: Stable Isotope-Labeled (SIL) IS A->B  Preferred Path C Practical Alternative: Structural Analog IS A->C  Alternative Path D Why SIL is Ideal? - Identical physicochemical properties - Co-elution with analyte - Compensates for matrix effects effectively B->D E Considerations for Analog - Similar extraction recovery & ionization - Must be chromatographically resolved - May not fully compensate for matrix effects C->E

Caption: Decision logic for internal standard selection.

For this method, (2S)-2-((pentafluorophenyl)(phenyl)methyl)piperazine-d4 was chosen as the Stable Isotope-Labeled Internal Standard (SIL-IS). A mass difference of at least 4 Da is ideal to prevent isotopic crosstalk.[9] A SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it accurately tracks the analyte through sample preparation and ionization, thereby providing the most reliable correction for potential variations.[9][10]

Mass Spectrometry: Tuning for Sensitivity and Selectivity

The goal of MS optimization is to find the most stable and intense precursor-to-product ion transition for both the analyte and the IS. This is achieved through direct infusion of the compounds into the mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) is the preferred mode for polar and ionizable compounds like our target analyte.[11] Given the basic nature of the piperazine ring, ESI in positive ion mode (ESI+) was selected to generate the protonated molecular ion [M+H]⁺.

MRM Transition Optimization: Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific fragmentation pathway.

  • Q1 Scan: A full scan in the first quadrupole (Q1) identifies the precursor ion, which is the protonated molecule [M+H]⁺.

  • Product Ion Scan: The precursor ion is fragmented in the collision cell (Q2), and a product ion scan in the third quadrupole (Q3) identifies the most abundant and stable fragment ions.

  • Collision Energy (CE) Optimization: The voltage applied in the collision cell is optimized to maximize the intensity of the chosen product ion. A CE that leaves ~10-15% of the parent ion can provide a robust transition.[11]

cluster_0 Mass Spectrometer ESI ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI:f0->Q1:f0 [M+H]⁺ Q2 Collision Cell (Q2) Fragmentation (CID) Q1:f0->Q2:f0 Selected Precursor Q3 Quadrupole 3 (Q3) Product Ion Selection Q2:f0->Q3:f0 Fragment Ions Detector Detector Q3:f0->Detector Selected Product

Caption: Schematic of the MRM process in a triple quadrupole mass spectrometer.

Optimized Source Parameters: Parameters like nebulizer gas, drying gas flow and temperature, and capillary voltage are optimized to ensure efficient desolvation and ionization.[12][13][14] This is often done by systematically varying one parameter at a time while monitoring the analyte signal intensity.

Chiral Chromatography: Achieving Enantiomeric Separation

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

  • Column Selection: Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.[15] For this application, a cellulose-based column (e.g., CHIRALCEL® series) was evaluated. The selection is empirical, and screening different chiral columns is often necessary.[16][17]

  • Mobile Phase Optimization: The composition of the mobile phase (organic modifier, aqueous component, and additives) is critical for achieving separation (resolution) and good peak shape.

    • Organic Modifier: Methanol and acetonitrile are common choices. Their different hydrogen bonding capabilities can significantly impact chiral recognition.

    • Additives: Small amounts of an acid (e.g., formic acid) or base (e.g., diethylamine) are often added to the mobile phase to suppress ionization of silanols on the silica support and to ensure the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks. For a basic compound like a piperazine derivative, an acidic additive is typically used.

Sample Preparation: Isolating the Analyte from the Matrix

The primary goals of sample preparation are to remove matrix components (like proteins and phospholipids) that can interfere with the analysis and to concentrate the analyte.[18][19]

  • Protein Precipitation (PPT): Simple and fast, but often results in "dirtier" extracts, leading to significant matrix effects.[20]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is based on the analyte's polarity.[21]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration. It is, however, more time-consuming and expensive to develop.[22]

For this method, Liquid-Liquid Extraction (LLE) was chosen as it provides a good balance between extract cleanliness and procedural simplicity.[21] A moderately nonpolar solvent like methyl tert-butyl ether (MTBE) is effective for extracting piperazine-containing compounds from an alkalinized plasma sample.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: (2S)-2-(Fluoro(phenyl)methyl)piperazine reference standard, (2S)-2-((pentafluorophenyl)(phenyl)methyl)piperazine-d4 (SIL-IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid (≥98%), ammonium hydroxide.

  • Matrix: Blank human plasma (K2-EDTA).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: CHIRALPAK® IG (150 x 4.6 mm, 5 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the SIL-IS at 500 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
  • Pipette 50 µL of human plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (500 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 50 µL of 0.5 M ammonium hydroxide to basify the sample.

  • Add 600 µL of MTBE.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Acetonitrile:0.1% Formic Acid in Water).

  • Vortex to mix and transfer to an autosampler vial for injection.

Start Start: 50 µL Plasma Spike_IS Add 25 µL SIL-IS Start->Spike_IS Basify Add 50 µL NH4OH Spike_IS->Basify Add_Solvent Add 600 µL MTBE Basify->Add_Solvent Vortex1 Vortex 5 min Add_Solvent->Vortex1 Centrifuge Centrifuge 5 min Vortex1->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Conditions
Table 1: Chromatographic Conditions
Parameter Condition
Column CHIRALPAK® IG (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 10% A / 90% B
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Run Time 8.0 minutes
Table 2: Mass Spectrometer Conditions
Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 4500 V
Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 3

| Table 3: Optimized MRM Transitions | | | :--- | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Analyte | 211.1 | 134.1 | 25 | | SIL-IS | 215.1 | 138.1 | 25 |

Method Validation Summary

The developed method was validated following the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[1][2][4][23]

Table 4: Summary of Method Validation Results
Parameter Result
Selectivity No significant interference observed at the retention times of the analyte and IS in blank plasma from 6 different sources.
Calibration Curve Range 0.5 - 500 ng/mL
Linearity (r²) > 0.995 (using a weighted 1/x² linear regression)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (S/N > 10, Accuracy within ±20%, Precision <20%)
Accuracy (Intra- & Inter-day) Within 85-115% of nominal (90-110% for non-LLOQ)
Precision (Intra- & Inter-day, %CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect (Matrix Factor) 0.92 - 1.08 (IS-normalized)
Recovery Consistent and reproducible across QC levels (>75%)
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 60 days at -80°C.

The validation results confirm that the method is accurate, precise, and reliable for the intended purpose. The use of a SIL-IS effectively compensated for matrix effects and variations in extraction recovery.[24][25]

Conclusion

This application note presents a complete, validated LC-MS/MS method for the stereoselective quantification of (2S)-2-(Fluoro(phenyl)methyl)piperazine in human plasma. The strategic selection of a stable isotope-labeled internal standard, optimization of chiral chromatography, and a balanced sample preparation approach resulted in a robust and reliable assay. This method is fit-for-purpose and can be confidently deployed in a regulated environment to support drug development programs by providing high-quality bioanalytical data.

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  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • 1-(Bis(4-fluorophenyl)methyl)piperazine. PubChem. [Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. ScienceDirect. [Link]

  • Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • 1-(2-Fluorophenyl)piperazine. PubChem. [Link]

  • (S)-2-(4-FLUORO-2-METHYLPHENYL)PIPERAZINE. NextSDS. [Link]

  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing. [Link]

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Application Note: Preparation, Dissolution, and Cell-Based Assay Protocols for (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(2S)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5) is a highly versatile, chiral building block frequently utilized in the synthesis of advanced therapeutics, including targeted protein degraders (PROTACs) and kinase inhibitors. The piperazine scaffold is a privileged structure in pharmacology, known for its ability to modulate key intracellular signaling networks, such as the PI3K/AKT pathway, and induce caspase-dependent apoptosis in oncology models[1]. Recently, this specific fluorinated piperazine derivative has been integrated into the design of SMARCA2-degrading PROTACs for the treatment of various cancers[2].

Due to the presence of both a lipophilic fluoro-phenyl group and a basic secondary amine, this compound exhibits complex solubility dynamics. Proper handling, dissolution, and aqueous transfer are critical to preventing micro-precipitation and ensuring reproducible target engagement in in vitro models.

Physicochemical Profiling & Dissolution Causality

As an Application Scientist, it is imperative to understand why specific solvents and dilution strategies are chosen, rather than blindly following a protocol.

  • Solvent Selection (Causality): The compound is fundamentally a lipophilic amine. While its salts (e.g., HCl salts) may exhibit limited aqueous solubility, the free base requires an organic solvent for high-concentration stock preparation. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO is highly hygroscopic; absorbing atmospheric moisture reduces its solvation capacity and can trigger premature compound aggregation. Therefore, utilizing anhydrous DMSO (≤0.005% water) is non-negotiable for preserving the thermodynamic stability of the stock solution[3].

  • The "Solvent Crash" Phenomenon: Directly pipetting a highly concentrated DMSO stock into aqueous cell culture media creates localized zones of supersaturation at the droplet interface. This causes the hydrophobic fluorophenyl moieties to rapidly aggregate, forming micro-precipitates that cells cannot absorb. To prevent this, serial dilutions must be performed in 100% DMSO first, followed by a uniform transfer to aqueous media.

Table 1: Physicochemical Properties & Stock Preparation Matrix
Property / ParameterSpecification / ValuePractical Implication for Assays
Chemical Nature Chiral Fluorinated PiperazineRequires careful stereochemical preservation; avoid extreme pH.
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete solvation of the lipophilic core.
Stock Concentration 10 mM to 50 mMHigh stock concentration minimizes final DMSO % in media.
Storage Temperature -20°C to -80°C (Aliquot)Prevents freeze-thaw degradation and moisture ingress.
Max Final DMSO ≤ 0.1% - 0.5% (v/v)Prevents vehicle-induced cytotoxicity in sensitive cell lines.

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system . By incorporating strict vehicle controls and intermediate visual checks, the researcher can isolate the true pharmacological effect of the piperazine derivative from artifactual solvent toxicity or compound precipitation.

Workflow A Powdered Compound (2S)-2-(Fluoro(phenyl)methyl)piperazine B Primary Stock (10-50 mM) Anhydrous DMSO A->B Dissolve & Vortex C Intermediate Dilution Serial DMSO Transfer B->C 10x Serial Dilution D Aqueous Media Transfer (Final DMSO ≤ 0.5%) C->D 1:1000 Media Addition E Cell Culture Assay (MTT / CellTiter-Glo) D->E Cell Treatment (48-72h)

Fig 1. Standardized workflow for the dissolution and cellular application of piperazine derivatives.

Protocol A: Primary Stock Solution Preparation
  • Equilibration: Allow the sealed vial of (2S)-2-(Fluoro(phenyl)methyl)piperazine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous state.

  • Weighing & Solvation: Weigh the required mass and add the calculated volume of Anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Divide the stock into 10–20 µL aliquots in amber microcentrifuge tubes. Purge the tubes with Argon gas before sealing. Store at -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause the compound to crash out of solution irreversibly.

Protocol B: Serial Dilution and Media Transfer

To evaluate the dose-response curve and calculate the half-maximal inhibitory concentration (IC50)[4], prepare an intermediate dilution matrix.

  • DMSO Serial Dilution: Prepare a 3-fold or 10-fold serial dilution of the compound in 100% DMSO.

  • Media Transfer (1:1000): Transfer 1 µL of each DMSO intermediate into 999 µL of pre-warmed complete cell culture media (e.g., DMEM + 10% FBS).

  • Validation Check: Invert the tubes gently 5 times. Observe the media under a phase-contrast microscope. Self-Validation: The absence of refractive micro-crystals confirms successful aqueous transition.

Table 2: Serial Dilution Matrix for Cell Assays (Target 0.1% Final DMSO)
Desired Final Conc. (µM)Intermediate DMSO Conc. (mM)Volume of DMSO IntermediateVolume of Culture MediaFinal DMSO %
10.0 10.01 µL999 µL0.1%
1.0 1.01 µL999 µL0.1%
0.1 0.11 µL999 µL0.1%
0.01 0.011 µL999 µL0.1%
Vehicle Control 0 (100% DMSO)1 µL999 µL0.1%

Cell Viability & Target Engagement Assays

When evaluating piperazine derivatives, assessing cellular metabolic activity is the first step in establishing an efficacy profile. Assays such as the MTT assay or the CellTiter-Glo Luminescent Cell Viability Assay are standard for determining cytotoxicity and selectivity in cancer versus non-tumor cell lines (e.g., CHO cells)[5].

Protocol C: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed cells (e.g., MDA-MB-231 or MCF-7) at a density of 3,000–5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate the seeding media and replace it with 100 µL of the compound-treated media prepared in Protocol B. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 48 to 72 hours. Causality: A 72-hour window allows sufficient time for PROTAC-mediated degradation or kinase inhibition to manifest as a measurable reduction in metabolic ATP[4].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Luminescence Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.

Pathway P1 Piperazine-based PROTAC (Targeting Ligand + Linker) P4 Ternary Complex Formation P1->P4 P2 Target Protein (e.g., SMARCA2) P2->P4 P3 E3 Ubiquitin Ligase (e.g., VHL or CRBN) P3->P4 P5 Polyubiquitination P4->P5 Ubiquitin Transfer P6 Proteasomal Degradation (26S Proteasome) P5->P6 Target Cleavage

Fig 2. Mechanism of action for piperazine-derived PROTACs mediating targeted protein degradation.

Table 3: Representative Data Interpretation (Mock IC50 Profiling)

Note: Data represents expected trends for potent piperazine-derived degraders/inhibitors.

Cell LineTissue OriginAssay TypeExpected IC50 RangeInterpretation
MCF-7 Breast AdenocarcinomaCellTiter-Glo0.5 - 2.5 µMHigh sensitivity to PI3K/AKT modulation.
MDA-MB-231 Triple-Negative BreastMTT Assay1.0 - 5.0 µMModerate sensitivity; standard oncology model.
CHO Hamster Ovary (Non-tumor)CellTiter-Glo> 20.0 µMFavorable therapeutic window / low basal toxicity.

References

  • WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer. Google Patents.
  • Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH. Available at:[Link]

  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. MDPI. Available at:[Link]

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Troubleshooting & Optimization

Improving enantiomeric excess in (2S)-2-(Fluoro(phenyl)methyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (2S)-2-(Fluoro(phenyl)methyl)piperazine .

As a chiral benzylic fluoride built on a piperazine scaffold, this molecule presents unique synthetic challenges. The benzylic position is highly susceptible to racemization during fluorination, and the basic piperazine nitrogens complicate both purification and analytical resolution. This guide is designed for drug development professionals and synthesists to troubleshoot enantiomeric excess (ee) degradation, establish self-validating analytical workflows, and implement robust chiral resolution protocols.

Section 1: Reaction Optimization & Mechanistic Troubleshooting

Q1: My enantiomeric excess (ee) drops significantly during the deoxyfluorination of the chiral alcohol precursor. Why is this happening, and how can I prevent it?

The Causality: The loss of optical purity during the fluorination of a benzylic alcohol is driven by the divergence of the reaction mechanism. When activating the alcohol with reagents like DAST or Deoxo-Fluor, the reaction can proceed via two competing pathways.

  • The SN2 Pathway (Desired): A concerted nucleophilic attack by the fluoride ion results in a clean inversion of the stereocenter, preserving the enantiomeric excess.

  • The SN1 Pathway (Undesired): The leaving group departs prematurely, forming a planar, resonance-stabilized benzylic carbocation. Subsequent fluoride attack occurs from both faces, leading to rapid racemization.

The Solution: To force the reaction through the SN2 transition state, you must manipulate the transition state thermodynamics to destabilize the carbocation.

  • Solvent Dielectric Suppression: Switch from polar aprotic solvents (like THF) to highly non-polar solvents (like Toluene). Toluene's low dielectric constant at cryogenic temperatures completely suppresses the stabilization of the carbocation.

  • Thermal Control: Initiate the reaction at strictly -78 °C. The SN1 cleavage requires higher activation energy; keeping the thermal energy of the system low kinetically traps the intermediate until the concerted SN2 attack occurs. Achieving strict stereo-control under acidic/fluorinating conditions is paramount to preventing heterolytic cleavage 1.

Mechanistic divergence in fluorination: SN2 stereoinversion vs. SN1 racemization.

Quantitative Data: Impact of Fluorination Conditions on ee%

Fluorinating ReagentSolventTemperature ProfileDominant MechanismResulting ee%
DASTTHF (Polar)0 °C to RTSN1 (Carbocation)< 45% (Racemization)
Deoxo-FluorDCM (Non-polar)-78 °C to 0 °CMixed SN1 / SN275% - 85%
XtalFluor-E + DBUToluene-78 °C to -20 °CSN2 (Inversion)> 95%

Section 2: Analytical Methodologies for ee% Determination

Q2: Standard chiral HPLC is giving me poor resolution and peak tailing for the fluorinated piperazine. What are the most reliable alternatives?

The Causality: Secondary amines like piperazine strongly interact with residual silanols on silica-based HPLC columns, causing severe peak tailing. Furthermore, the benzylic fluoride lacks the extensive conjugated chromophore systems that make UV-based chiral stationary phases highly effective.

The Solution: Bypass UV-dependent chromatography entirely by utilizing nuclear magnetic resonance (NMR) or derivatized Gas Chromatography (GC).

  • 19F NMR with Chiral Solvating Agents (Preferred): Anisotropic 19F NMR is highly sensitive to chiral environments and avoids the peak-tailing issues of HPLC. Utilizing lyotropic chiral liquid crystals or specific chiral solvating agents allows for rapid, high-throughput ee% determination. The limit of detection is exceptionally low, allowing for accurate quantification even in dilute conditions 2.

  • 1H/13C NMR with Crown Ethers: If 19F NMR is unavailable, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid acts as an exceptional chiral solvating agent. The crown ether forms diastereomeric ion pairs with the protonated piperazine nitrogens, inducing distinct chemical shifts that easily resolve the enantiomers 3.

  • Chiral Gas Chromatography (GC): To improve volatility and eliminate amine-driven column interactions, derivatize the piperazine (e.g., N-acetylation using acetic anhydride) and run the sample on a chiral GC column (e.g., Astec® CHIRALDEX™) 4.

Section 3: Protocol for Enantiomeric Enrichment

Q3: My current batch has an ee of 80%. How can I enrich this to >99% without discarding the material or repeating the synthesis?

The Solution: When kinetic control during synthesis falls short, thermodynamic resolution via diastereomeric salt formation is the most reliable recovery protocol. Because piperazine has two basic nitrogens, it readily forms highly crystalline salts with chiral acids.

Iterative workflow for enantiomeric excess enrichment via diastereomeric salt resolution.

Step-by-Step Methodology: Self-Validating Diastereomeric Resolution

1. Diastereomeric Salt Formation: Dissolve the crude (2S)-2-(Fluoro(phenyl)methyl)piperazine (1.0 eq) in a minimal volume of hot isopropanol (IPA). Slowly add a chiral resolving acid, such as (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 eq), dissolved in hot IPA. Causality: Using 0.5 eq (the "Pope-Peachey" method) forces the enantiomers to compete for the resolving agent, significantly enhancing the thermodynamic selectivity of the resulting crystal lattice.

2. Thermodynamic Crystallization: Allow the solution to cool to room temperature autonomously over 12–18 hours. Do not use ice baths or agitation. Causality: Rapid cooling induces kinetic trapping, causing the undesired (2R)-diastereomer to co-precipitate. Slow cooling ensures the system reaches a thermodynamic minimum, yielding pure crystals of the target diastereomer.

3. Filtration & Cleavage (Free-Basing): Filter the crystals and wash with ice-cold IPA. Suspend the highly enriched salt in dichloromethane (DCM). Add 1M NaOH (aq) dropwise until the aqueous layer reaches pH 10-11 to break the salt. Extract the free base into the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

4. The Self-Validation Loop (Critical): Before proceeding to scale-up or downstream synthesis, take a 5 mg aliquot of the free-base and run a rapid 19F NMR using the chiral solvating protocol. The system rule: If the ee is <99%, the protocol mandates returning the batch to Step 1 for a second re-crystallization cycle. The workflow is only validated and complete when the analytical output strictly matches the >99% threshold, ensuring zero downstream failure.

References

  • Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications (RSC Publishing).1

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).2

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry (ACS Publications).3

  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine. Benchchem.4

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult on assay development hurdles involving lipophilic amines. (2S)-2-(Fluoro(phenyl)methyl)piperazine presents a classic paradox: it possesses a basic piperazine ring (suggesting good aqueous solubility at acidic pH) but is dominated by a highly lipophilic fluoro(phenyl)methyl moiety.

When transitioning from a 100% DMSO storage stock to an aqueous physiological buffer (pH 7.2–7.4), researchers often observe erratic assay results, high background noise, or complete loss of target activity. This guide breaks down the causality behind these issues and provides self-validating protocols to rescue your assay.

Section 1: Compound Profiling & Causality Analysis

Q: Why does (2S)-2-(Fluoro(phenyl)methyl)piperazine precipitate in my assay buffer despite being fully soluble in DMSO? A: This is a textbook example of 1[1]. In a 10 mM DMSO stock, the compound is completely solvated. When you perform a rapid 1:100 or 1:1000 dilution into an aqueous buffer, the dielectric constant of the microenvironment changes instantaneously. The highly lipophilic fluoro-phenyl domains are forced into the aqueous phase faster than the piperazine nitrogen can protonate and stabilize the molecule. This kinetic trap forces the molecules to self-associate to minimize contact with water, leading to liquid-liquid phase separation (LLPS) or amorphous aggregation [2].

Q: How do I know if my compound is precipitating or if it is simply inactive against the target? A: Never assume inactivity without verifying exposure. Precipitation often manifests as a "bell-shaped" dose-response curve, where apparent activity drops at higher concentrations due to the compound crashing out and sequestering the target protein in colloidal aggregates. Self-Validation Check: Centrifuge your assay plate (3000 × g for 10 minutes) and analyze the supernatant via LC-MS. If the measured concentration is significantly lower than your nominal dispensed concentration, you have a solubility issue.

Section 2: Troubleshooting Guide - Step-by-Step Resolution

Issue 1: "Crash out" upon direct dilution into PBS/HEPES

The Causality: Direct pipetting of DMSO stocks into aqueous buffers creates localized zones of high compound concentration (supersaturation) before diffusion can occur. The Fix: Optimize your liquid handling. Transition from manual pipetting to Acoustic Dispensing (e.g., Echo liquid handlers). Acoustic dispensing transfers compound in nanoliter droplets, maximizing the surface-area-to-volume ratio. This allows for instantaneous solvation and prevents the localized supersaturation that triggers nucleation.

Issue 2: Complete insolubility at required assay concentrations (>10 µM)

The Causality: The thermodynamic solubility limit of the free base at pH 7.4 is simply too low for your assay requirements. The Fix: Utilize Cyclodextrin Inclusion Complexes . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic fluoro(phenyl)methyl group, shielding it from water, while the hydrophilic exterior maintains the complex in solution [3].

Issue 3: Loss of compound to microplate walls (Non-specific binding)

The Causality: Highly lipophilic compounds will adsorb to hydrophobic polystyrene microplate walls, depleting the actual concentration available to your biological target. The Fix: Introduce carrier proteins or non-ionic surfactants. Adding 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) coats the plasticware and lowers the surface tension of the buffer, keeping the compound in the bulk solution.

Section 3: Visual Diagnostic Workflows

SolubilityWorkflow Start Compound Dilution in Assay Buffer Check Visual/Nephelometric Turbidity Check Start->Check Precip Precipitation Detected? Check->Precip Opt1 Optimize Dilution: Use Acoustic Dispensing Precip->Opt1 Yes Success Proceed to Assay (Soluble State Confirmed) Precip->Success No Opt1->Check Re-test Opt2 Add Surfactant (e.g., 0.01% Tween-20) Opt1->Opt2 Fails Opt2->Check Re-test Opt3 Use Complexation (e.g., 10% HP-β-CD) Opt2->Opt3 Fails Opt3->Check Re-test Fail Redesign Assay / Chemical Modification Opt3->Fail Fails

Decision tree for mitigating (2S)-2-(Fluoro(phenyl)methyl)piperazine precipitation in assays.

CyclodextrinMechanism FreeDrug Free Compound (Lipophilic) Water Aqueous Buffer (High Polarity) FreeDrug->Water Direct Dilution CD HP-β-CD (Hydrophobic Cavity) FreeDrug->CD Co-incubation Precipitate Aggregation & Precipitation Water->Precipitate Solvent Shift Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulation Complex->Water Stable Solvation

Mechanism of HP-β-CD inclusion preventing solvent-shift precipitation of lipophilic amines.

Section 4: Quantitative Data & Formulation Strategies

To systematically address solubility, select the appropriate excipient based on your assay's tolerance. Below is a summarized comparison of standard solubility enhancers.

Excipient / AdditiveRecommended Working ConcentrationMechanism of ActionAssay Compatibility Notes
DMSO ≤ 1% (v/v)Primary organic co-solventHigh concentrations (>1%) often denature target proteins or cause cellular toxicity.
Tween-20 0.005% – 0.01% (v/v)Non-ionic surfactant; lowers surface tensionExcellent for biochemical assays; prevents non-specific binding to plasticware.
Pluronic F-68 0.01% – 0.1% (w/v)Block copolymer; steric stabilizationHighly biocompatible; ideal for cell-based assays and flow cytometry.
HP-β-CD 2% – 10% (w/v)Host-guest inclusion complexationBest for rescuing heavily precipitated compounds; may extract membrane cholesterol at >10%.
BSA 0.1% (w/v)Carrier protein; hydrophobic bindingGood for biochemical assays; avoid if the compound is highly protein-bound (shifts apparent IC50).

Section 5: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Purpose: To empirically determine the exact concentration at which (2S)-2-(Fluoro(phenyl)methyl)piperazine begins to form colloidal aggregates in your specific assay buffer.

  • Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Setup: Aliquot 198 µL of your final assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) into a 96-well clear-bottom microplate.

  • Titration: Using an acoustic dispenser or precise manual pipetting, add 2 µL of serially diluted DMSO stocks to achieve final compound concentrations of 1, 3, 10, 30, and 100 µM. Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a plate shaker at 500 rpm to allow for equilibrium.

  • Measurement: Read the plate using a microplate nephelometer (measuring forward light scatter).

  • Analysis: Plot Relative Nephelometry Units (RNU) against compound concentration. The concentration at which RNU sharply increases above the baseline buffer control is your kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cellular Assays

Purpose: To formulate high-concentration stocks of the compound in an aqueous-compatible format without relying on cytotoxic levels of DMSO.

  • Excipient Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer to create a 20% (w/v) solution. Filter-sterilize through a 0.22 µm PES membrane.

  • Compound Addition: While vortexing the HP-β-CD solution vigorously, slowly add the required volume of your 10 mM DMSO compound stock dropwise. (Aim for a final compound concentration of 100 µM).

  • Complexation: Transfer the mixture to a sonicating water bath. Sonicate for 15–20 minutes at 37°C. The mechanical energy and mild heat drive the fluoro(phenyl)methyl moiety into the hydrophobic cavity of the cyclodextrin.

  • Verification: Centrifuge the solution at 10,000 × g for 5 minutes. If a visible pellet forms, the inclusion limit has been exceeded. Use the clear supernatant for your downstream cellular assays.

References

  • Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics. 1

  • Thermodynamic Correlation between Liquid-Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics. 2

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives. PMC. 3

Sources

Troubleshooting degradation of (2S)-2-(Fluoro(phenyl)methyl)piperazine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (2S)-2-(Fluoro(phenyl)methyl)piperazine. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering stability issues during the long-term storage of this compound. As a molecule combining a piperazine ring, a chiral center, and a fluorophenyl moiety, its degradation profile can be complex. This guide provides in-depth troubleshooting advice, validated analytical protocols, and preventative strategies to ensure the integrity and purity of your material. Our approach is rooted in explaining the chemical causality behind each recommendation, empowering you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of potential degradation of my (2S)-2-(Fluoro(phenyl)methyl)piperazine sample?

Initial indicators of degradation are often observable without analytical instrumentation. Look for:

  • Visual Changes: Discoloration (e.g., developing a yellow or brown tint), clumping of solid material, or the appearance of an oily film.

  • Solubility Issues: The compound may become more difficult to dissolve in solvents where it was previously freely soluble.

  • Odor: Development of any unusual or sharp odors.

If you observe any of these signs, we recommend proceeding immediately to analytical characterization to quantify the purity.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

To mitigate degradation risks, strict adherence to proper storage conditions is critical.[1][2] Many active pharmaceutical ingredients (APIs) are sensitive to environmental factors, and cold storage is often necessary to slow down chemical reactions that lead to degradation.[3]

Storage DurationTemperatureAtmosphereLight Condition
Short-Term (< 1 month) 2°C to 8°C (Refrigerated)Inert gas (Argon or Nitrogen)Protect from light (Amber vial)
Long-Term (> 1 month) -20°C to -80°C (Frozen)Inert gas (Argon or Nitrogen)Protect from light (Amber vial)

Rationale: Lower temperatures significantly slow the kinetics of most degradation reactions.[3] An inert atmosphere prevents oxidation, and protection from light prevents photolytic degradation.[2]

Q3: My compound's purity has dropped by 5% over six months while stored at -20°C. Is this expected?

While storage at -20°C is a common practice, a 5% drop in purity suggests that one or more degradation pathways are still active, albeit slowed. This level of degradation is not ideal and warrants investigation. Potential causes include intermittent temperature fluctuations (e.g., from frequent freezer opening), exposure to atmospheric oxygen and moisture during handling, or inherent instability of that specific batch. A more robust storage solution, such as at -80°C under a rigorously maintained inert atmosphere, may be required.[3]

In-Depth Troubleshooting Guide

This section addresses specific technical problems with detailed explanations and actionable protocols.

Q4: I've confirmed a loss of purity in my sample. What are the most probable chemical degradation pathways?

Based on the structure of (2S)-2-(Fluoro(phenyl)methyl)piperazine, degradation likely proceeds via three primary mechanisms: oxidation, photolysis, and, to a lesser extent, hydrolysis.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, particularly at the nitrogen atoms.[4][5] This can be catalyzed by trace metal impurities or exposure to atmospheric oxygen.[6] Common oxidative products for piperazine derivatives include N-oxides, ring-opened byproducts like ethylenediamine (EDA), and formylated species such as N-formylpiperazine (FPZ).[4][6]

  • Photolytic Degradation: Aromatic fluorine (Ar-F) motifs and piperazine rings can be susceptible to photolysis upon exposure to UV or even ambient light.[7][8] This high-energy process can lead to defluorination (cleavage of the C-F bond) or complex rearrangements and fragmentation.[7][9] Photolysis is a significant degradation pathway for many pharmaceuticals and should be carefully controlled.[7][10]

  • Hydrolytic Degradation: While generally less common for piperazines under neutral conditions, hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures.[11] Given that samples are typically stored as a free base or a salt, the pH of any adsorbed water could contribute to slow hydrolysis over time.

Parent (2S)-2-(Fluoro(phenyl)methyl)piperazine (Parent Compound) Oxidation Oxidative Degradation (O₂, Metal Ions) Parent->Oxidation Photolysis Photolytic Degradation (UV/Visible Light) Parent->Photolysis Hydrolysis Hydrolytic Degradation (H₂O, pH extremes) Parent->Hydrolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Ring_Opened Ring-Opened Products (e.g., EDA derivatives) Oxidation->Ring_Opened Defluorination Defluorinated Products + Phenyl Ring Byproducts Photolysis->Defluorination Fragmentation Complex Fragments Photolysis->Fragmentation Hydrolyzed_Product Hydrolyzed Species (Minor Pathway) Hydrolysis->Hydrolyzed_Product

Caption: Potential degradation pathways for the target compound.

Q5: How can I definitively identify the degradants in my sample? What analytical methods should I use?

A multi-technique analytical approach is essential for the structural elucidation of unknown degradants. We recommend a primary analysis by HPLC coupled with mass spectrometry, followed by NMR for confirmation.

  • High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse technique. A stability-indicating HPLC method must be developed to separate the parent compound from all potential degradation products.[11] Coupling with a mass spectrometer (LC-MS) provides mass-to-charge ratio data, offering the first clues to the identity of the degradants.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds, ¹⁹F-NMR is exceptionally powerful.[9] It provides a clean spectrum with high sensitivity, allowing for the quantification of the parent compound and any fluorine-containing degradants.[7][13] ¹H and ¹³C NMR can provide further structural details if a degradant can be isolated or is present in sufficient quantity.

Protocol: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for method development. Optimization will be required for your specific instrument and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range appropriate for the parent compound and expected degradants (e.g., m/z 100-500).

Q6: I want to proactively understand my compound's stability limits. How do I design and execute a forced degradation study?

Forced degradation (or stress testing) is a critical study where degradation is intentionally accelerated to identify likely degradation products and establish the intrinsic stability of the molecule.[11] This helps validate the stability-indicating power of your analytical methods.

cluster_stress Apply Stress Conditions (Parallel) start_node Prepare Stock Solution of Compound Hydrolysis Hydrolytic (Acid, Base, Neutral) start_node->Hydrolysis Aliquot Oxidation Oxidative (e.g., H₂O₂) start_node->Oxidation Aliquot Thermal Thermal (Elevated Temp) start_node->Thermal Aliquot Photolytic Photolytic (UV/Vis Light) start_node->Photolytic Aliquot process_node process_node condition_node condition_node analysis_node Analyze by Stability- Indicating Method (e.g., HPLC-MS, ¹⁹F-NMR) end_node Identify Degradation Pathways & Products analysis_node->end_node Hydrolysis->analysis_node Oxidation->analysis_node Thermal->analysis_node Photolytic->analysis_node

Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL stock solution of (2S)-2-(Fluoro(phenyl)methyl)piperazine in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At intervals (e.g., 0, 6, 12, 24h), withdraw an aliquot, neutralize with 0.1 N NaOH, and analyze.[11]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 0.1 N HCl, and analyze.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Analyze at appropriate time intervals.[11]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[11] Also, incubate a solution (1 mg/mL in 50:50 ACN:H₂O) at 60°C. Analyze the solid and solution samples.

  • Photolytic Degradation: Expose a solid sample and a solution sample (1 mg/mL) to a calibrated light source that provides both UV and visible output (e.g., following ICH Q1B guidelines). Use a control sample wrapped in aluminum foil to shield it from light. Analyze both samples after a defined exposure period.

Self-Validation: For each condition, aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress (e.g., lower temperature or acid concentration). If it's too slow, increase the stress. This ensures the degradants are generated at detectable levels without being destroyed by the stress conditions themselves.

References
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.Environmental Science & Technology.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients.Single Use Support.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.The Journal of Physical Chemistry A.
  • Thermal degradation of piperazine and its structural analogs.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.Journal of Environmental Chemical Engineering.
  • Oxidative Degradation of Piperazine in the - University Blog Service.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.Industrial & Engineering Chemistry Research.
  • Proper Storage Conditions for Your APIs.GMP Trends.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide.Benchchem.
  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance.Suanfarma.
  • Analytical Methods for Piperazine Detection.Scribd.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.PMC.
  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products.European Medicines Agency.
  • GDP-compliant Storage of APIs: Wh
  • Photolysis Products of Fluorin
  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.Journal of the American Chemical Society.
  • Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms.PMC.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.Environmental Science & Technology.

Sources

Technical Support Center: Chiral HPLC Optimization for (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2S)-2-(Fluoro(phenyl)methyl)piperazine .

This molecule presents a dual challenge: it possesses multiple stereocenters (requiring high-selectivity chiral recognition) and a piperazine core containing highly basic secondary amines (which aggressively interact with acidic silanols on silica-based columns). To achieve baseline resolution, we must move beyond trial-and-error and implement a mechanistically sound, self-validating method development strategy.

Part 1: Method Development Workflow & Logical Relationships

The following workflow illustrates the critical path for developing a robust chiral separation method for basic piperazine derivatives.

ChiralWorkflow N1 Analyte Assessment: (2S)-2-(Fluoro(phenyl)methyl)piperazine (Highly Basic Secondary Amines) N2 CSP Selection: Immobilized Polysaccharide (e.g., CHIRALPAK IA, IC, ID) N1->N2 N3 Mobile Phase Selection: Alkane / Alcohol (e.g., Hexane / EtOH) N2->N3 N4 Critical Modifier: Add 0.1% DEA or EDA (Suppress Silanol Activity) N3->N4 N5 Primary Screening Run N4->N5 N6 Rs > 1.5 & Tailing Factor < 1.2? N5->N6 N7 Method Validated (Lock Column for Basic Use) N6->N7 Yes N8 Optimize: Change Alcohol (MeOH) or Add DCM / MtBE N6->N8 No N8->N5 Re-screen

Workflow for chiral HPLC method development of basic piperazine derivatives.

Part 2: Core Troubleshooting Guide & FAQs

Q1: My analyte elutes as a broad, heavily tailing peak, or fails to elute entirely. How do I fix this? Causality & Solution: Piperazine derivatives are highly basic. In standard normal-phase mixtures (e.g., Hexane/Isopropanol), the secondary amines interact strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP), causing severe tailing or irreversible adsorption[1]. Action: You must incorporate a basic additive. Add 0.1% Diethylamine (DEA) to the mobile phase[2]. For extremely basic or sterically hindered amines like fluorophenylmethylpiperazines, substituting DEA with 0.1% Ethylenediamine (EDA) or 2-aminoethanol (AE) can dramatically improve peak symmetry. Self-Validating System: Inject a neutral chiral marker (e.g., trans-stilbene oxide) under the exact same conditions. If the neutral marker elutes as a sharp peak but your piperazine tails, the issue is strictly an acid-base secondary interaction, confirming the absolute necessity of DEA/EDA.

Q2: I added 0.1% DEA, but I am still not getting baseline resolution (Rs < 1.5) between the stereoisomers. What is the next logical step? Causality & Solution: Chiral recognition on polysaccharide CSPs relies on a three-point interaction model (hydrogen bonding, dipole-dipole, and π−π interactions)[3]. If the steric fit is poor in Hexane/Isopropanol (IPA), you must alter the hydrogen-bonding network and the steric bulk of the solvent. Action: Switch the alcoholic modifier. Methanol (MeOH) and Ethanol (EtOH) often provide superior enantioresolution compared to IPA due to different steric bulk and hydrogen-bond donating capabilities[4]. If you are using an immobilized column (e.g., CHIRALPAK IA, IC, ID), you can safely introduce non-standard solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) to alter the chiral cavity's conformation and accommodate the bulky fluoro(phenyl)methyl group[5].

Q3: My retention times and selectivity are drifting between runs. Why is the method irreproducible? Causality & Solution: This is a classic "column memory" effect. When basic additives like DEA or EDA are used, they dynamically coat the stationary phase and alter the surface chemistry[2]. If the column was previously used with acidic additives (like TFA) or neutral phases without proper flushing, the active sites are compromised. Action: Dedicate specific columns only for basic additives. Physically label the column "DEA USE ONLY"[2]. To rescue a drifting column, flush it with 100% Ethanol containing 0.2% DEA for 20 column volumes to saturate the active sites, followed by equilibration with your standard mobile phase.

Q4: My sample is a hydrochloride (HCl) salt. Do I need to treat the sample before injection? Causality & Solution: Yes. Injecting an acid salt into a basic mobile phase can cause localized pH shifts in the column bed, leading to split peaks or poor solubility. Action: Free-base the sample. Add 0.1% DEA directly to the sample solvent to convert the material to the free base, which is significantly more soluble in alkane/alcohol mixtures and ensures consistent chromatography[2].

Part 3: Experimental Protocols
Step-by-Step Methodology: Primary Screening & Optimization
  • System Preparation: Ensure the HPLC system (pump, autosampler, lines) is thoroughly flushed with Isopropanol to remove any trace buffers or acids from previous reversed-phase work.

  • Column Selection: Install an immobilized polysaccharide column (e.g., CHIRALPAK IC or ID, 250 x 4.6 mm, 5 µm). Immobilized phases are prioritized over coated phases to allow for a broader range of optimization solvents[5].

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Crucial Technique: Mix the DEA into the Ethanol first to ensure complete miscibility before adding it to the Hexane.

  • Sample Preparation: Dissolve the stereoisomeric mixture of (2S)-2-(Fluoro(phenyl)methyl)piperazine in the mobile phase to a concentration of 1.0 mg/mL. If the sample is a salt, add an extra 0.1% DEA directly to the sample vial[2]. Filter through a 0.45 µm PTFE syringe filter[1].

  • Chromatographic Run: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 220 nm and 254 nm. Inject 10 µL.

  • Evaluation: Calculate Resolution (Rs). If Rs < 1.5, proceed to the Optimization Matrix below.

Part 4: Quantitative Data & Optimization Matrix

Summarized below are the targeted adjustments for optimizing the separation of complex basic amines based on empirical causality.

Optimization StrategyMobile Phase Composition (v/v)Basic AdditiveExpected Outcome / Causality
Primary Screen Hexane / EtOH (80:20)0.1% DEABaseline separation for standard stereoisomers; DEA neutralizes acidic silanols[1].
Modifier Shift Hexane / MeOH (80:20)0.1% DEAAlters hydrogen bonding network; often improves Rs compared to bulky IPA[4].
Strong Solvent Hexane / DCM / EtOH (50:50:2)0.1% DEASwells the immobilized polymer slightly; alters chiral cavity conformation to fit bulky fluoro(phenyl)methyl groups[5].
Additive Swap Hexane / EtOH (80:20)0.1% EDAEthylenediamine provides stronger silanol suppression for extremely basic/hindered amines, improving peak symmetry.
Part 5: References[1] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmcEltJhqzlCZ7qkIgDHj7FPUqRjR1tGwu1KmkEfZ6hl02H_niwS941BhCp6Ld3ez0E-4WFiZxb5jUoihoTIwIRrNQnGnxWjAsj657MNTk95ApFzNaMYc1OosKLo6gfQUCI2MI69rakILiaYEceN1TdPalVzgSENGQ7f00IGG_svCitSJMp_tPAwN05ZGqHgQC7LZZVkRFEoJc-BLhNezGT1aCdzcNdpBYQ==[2] additives for chiral - Chromatography Forum -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7rKe1APTBlD1Z3bgbThoQ1TVRKpiCjAyjzVo1Q6Nd-pVFyq--i-rIOQk7Ler4WiryRTkBCpQmPmSM2Xqj06nWnml3ndZkPo6flYWgrg8BOQlwvqw6KYi2J359QL3-anhapkjxJT6sNUhGA==[3] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE97loOuZBgJ1HBq3fKeLxTZEdnk7SkVkkBUm3P5P6v0nUKnLVlUG2JKsm9zS2y9LLAU36jsf63ktKsEJbyj4EGv3RiP5KieoLp51kapt5iGRRrb9GtTz16ALooJ46CWxIphWDLnrnTSoqCIaoe9RLVpcz61YTte3epWK8Fq2fnfSPax9662ey_eepbj7zxJpp6iDOPpurVfZFTqbO6693yrGatEJiCieeJqox07KTenjw53Dt-bMCL[4] Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHECBH2dgpggj8PgOqrszCoTl4wpSAfRI1BWXNrK-QpgeI59QZ4hpCrVCp_-vjtvEb_s8dNimDYRU9VbrsOIcKjZeLJ7jg9fMgaNVXvFbulBnSsrKcaTA5-UFpmvTSdS68bK22ctngMvVGIVnM=[5] Significance of Mobile Phase Composition in Enantioseparation of Chiral Drugs by HPLC on a Cellulose-Based Chiral Stationary Phase - PubMed (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRy6aHQzS4fqaDSM8QsZ1GMzCQxPV5tQ8A33iqhPlvZlkYB_RxPIUNyPajxX6HPyhlefkKKgC5x9KYBwuv6K7_ROFYbN62NnKeMubxicKWC1omEBfzM-NIPR451jFiLS2DNDw=[6] INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS - Daicel Chiral Technologies -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5nBHxCIC-YSaG-gPLSyZdOOpkDzmK4wU1OdABM8xVsoZF05z_KnLIDOL93XXMwukTyiSX6w6ctvEBribMHPhp0SR7GS1pGrZFRkQMXPaUwEWMzH268K40EX4cnQ0bjoayR-3X4xWFlFUWck0fKCQ1gfpd7PshBssEn7dF

Sources

Reducing byproduct formation during (2S)-2-(Fluoro(phenyl)methyl)piperazine scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-Up and Troubleshooting for (2S)-2-(Fluoro(phenyl)methyl)piperazine Synthesis

Welcome to the . Scaling up the synthesis of chiral benzylic fluorides—such as (2S)-2-(Fluoro(phenyl)methyl)piperazine—presents severe challenges, including stereochemical erosion, violent thermal hazards, and complex structural rearrangements. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure a safe and high-yielding scale-up.

Mechanistic Pathway & Failure Modes

Understanding the divergent reaction pathways of the activated alkoxy-sulfonium intermediate is critical. The diagram below illustrates the competition between the desired stereospecific SN2 inversion and the three primary failure modes: SN1 dissociation, E1/E2 elimination, and Neighboring Group Participation (NGP).

PiperazineFluorination Start Protected (2R)-2-(Hydroxy(phenyl)methyl)piperazine Intermediate Activated Alkoxy-Sulfonium Intermediate Start->Intermediate Deoxo-Fluor (-78 °C) Target Desired SN2 Pathway (2S)-2-(Fluoro(phenyl)methyl)piperazine Intermediate->Target Rapid F⁻ Attack (Inversion) Carbocation SN1 Dissociation (Benzylic Carbocation) Intermediate->Carbocation Slow F⁻ Attack / Warming Aziridinium Neighboring Group Participation (Bicyclic Aziridinium Ion) Intermediate->Aziridinium Weak N-Protection (Lone Pair Attack) Epimer Racemization / Epimerization Carbocation->Epimer Non-stereospecific F⁻ Attack Alkene E1/E2 Elimination (Styrene Derivative) Carbocation->Alkene Proton Loss RingExpand Ring Expansion (1,4-Diazepane Byproduct) Aziridinium->RingExpand Regioselective F⁻ Opening

Mechanistic pathways of benzylic deoxofluorination highlighting desired SN2 vs. byproduct formations.

Troubleshooting Desk (FAQs)

Q1: We are scaling up the fluorination step, but our yield is plummeting due to the formation of a styrene-like alkene byproduct. How do we suppress elimination? A1: Benzylic alcohols are exceptionally prone to E1/E2 elimination during deoxofluorination[1]. When the alcohol is activated by the fluorinating agent, the highly stable benzylic carbocation favors proton loss. Causality & Solution: The basicity of the dialkylamine leaving groups in standard reagents exacerbates elimination. To suppress this, utilize base-free conditions or add an exogenous fluoride source (like Et₃N·3HF or TMS-morpholine)[2]. This increases the local concentration of nucleophilic fluoride, accelerating the bimolecular SN2 displacement before the intermediate can undergo elimination.

Q2: Our chiral purity (ee/de) is degrading upon scale-up. How do we maintain stereochemical integrity at the benzylic position? A2: Deoxofluorination ideally proceeds via an SN2 mechanism, resulting in a stereospecific inversion of configuration (meaning you must start with the (2R)-hydroxy diastereomer to yield the (2S)-fluoro product)[3],[4]. However, benzylic substrates frequently undergo competing dissociative SN1 processes, leading to a planar carbocation and subsequent racemization[2]. Causality & Solution: SN1 dissociation is highly temperature-dependent. Ensure strict cryogenic control (-78 °C) during reagent addition. Furthermore, pre-complexing the fluorinating agent with TMS-amine additives significantly suppresses the SN1 pathway and promotes highly stereospecific inversion[2].

Q3: LC-MS confirms the correct mass, but NMR shows a completely different heterocyclic scaffold. Are we seeing a rearrangement? A3: Yes. This is a classic case of Neighboring Group Participation (NGP). If the piperazine nitrogen closest to the benzylic center is insufficiently deactivated, its lone pair will intramolecularly attack the activated benzylic carbon, forming a highly strained bicyclic aziridinium intermediate[5],[6]. Subsequent fluoride attack opens this ring regioselectively, often resulting in a ring-expanded 1,4-diazepane byproduct. Causality & Solution: You must protect the piperazine nitrogens with strongly electron-withdrawing groups (EWGs) such as Carboxybenzyl (Cbz) or Trifluoroacetyl (TFA). These groups delocalize the nitrogen lone pair via resonance, nullifying its nucleophilicity and completely blocking the aziridinium pathway[6].

Q4: Is DAST safe for our 5-kilogram pilot run? A4: Absolutely not. DAST (Diethylaminosulfur trifluoride) exhibits severe thermal instability and can undergo catastrophic, explosive decomposition at elevated temperatures (onset ~90 °C)[7],[8]. Causality & Solution: Transition to Deoxo-Fluor or XtalFluor-E. Deoxo-Fluor's enhanced thermal stability is rationalized by the conformational rigidity imposed by the coordination of its alkoxy groups with the electron-deficient sulfur atom, making it significantly safer for macro-flow or batch scale-up[7],[9].

Quantitative Data: Reagent Selection Matrix

To facilitate process chemistry decisions, the following table summarizes the quantitative and qualitative metrics of common deoxofluorinating agents used in scale-up[9],[10].

ReagentThermal Stability (Onset of Decomp.)Byproduct Profile (Elimination)Scale-Up Suitability
DAST Low (~90 °C)HighPoor (Severe explosion hazard)
Deoxo-Fluor Moderate (~140 °C)ModerateGood (Standard for pilot scale)
XtalFluor-E High (>200 °C)LowExcellent (Requires exogenous F⁻)
PyFluor HighLowExcellent (Best for sensitive substrates)
Validated Scale-Up Protocol: Self-Validating SOP

This protocol describes the stereospecific conversion of (2R)-2-(Hydroxy(phenyl)methyl)piperazine to the (2S)-fluoro target. Every phase includes an In-Process Control (IPC) to ensure the system is self-validating.

Phase 1: Deactivating N-Protection
  • Procedure: Dissolve the starting chiral piperazine in anhydrous DCM. Add 2.5 equivalents of DIPEA, followed by dropwise addition of 2.2 equivalents of Benzyl chloroformate (Cbz-Cl) at 0 °C. Stir for 4 hours.

  • Causality: Cbz protection strongly withdraws electron density from the piperazine nitrogens. This is non-negotiable; it prevents the lone pair from initiating the aziridinium-mediated ring expansion[6].

  • IPC (Self-Validation): Perform LC-MS. Do not proceed until the mass corresponding to the di-Cbz protected intermediate is >98% pure.

Phase 2: Stereospecific Deoxofluorination
  • Procedure: Dissolve the di-Cbz protected intermediate in anhydrous DCM under an argon atmosphere. Cool the reactor strictly to -78 °C.

  • Procedure: In a separate vessel, pre-complex 1.5 equivalents of Deoxo-Fluor with 1.5 equivalents of TMS-morpholine[2]. Add this complex dropwise to the reactor over 60 minutes, maintaining the internal temperature below -70 °C.

  • Causality: Deoxo-Fluor provides a safer thermal profile than DAST[8]. The TMS-morpholine additive provides an exogenous fluoride source that outcompetes the SN1 dissociation pathway, forcing the reaction through the SN2 pathway to guarantee stereochemical inversion[2].

  • IPC (Self-Validation): Utilize React-IR to monitor the disappearance of the O-H stretch (~3300 cm⁻¹).

Phase 3: Quench and Stereochemical Validation
  • Procedure: Quench the reaction at -78 °C by the slow addition of cold saturated aqueous NaHCO₃. Allow to warm to room temperature, extract with DCM, and concentrate.

  • IPC (Self-Validation): Perform Chiral SFC (Supercritical Fluid Chromatography) and ¹⁹F NMR. ¹⁹F NMR should show a single doublet of doublets (~ -180 ppm). Chiral SFC must confirm an enantiomeric excess (ee) > 98%. If epimerization occurred (indicated by a second peak in SFC), the batch must be flagged before deprotection.

Phase 4: Deprotection
  • Procedure: Dissolve the validated intermediate in methanol. Add 10 wt% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Causality: Hydrogenolysis mildly and quantitatively removes the Cbz groups without risking the acid/base-catalyzed defluorination that can occur if Boc (requiring strong acid) or other protecting groups were used.

  • IPC (Self-Validation): Final ¹H and ¹⁹F NMR to confirm the complete removal of the aromatic Cbz protons and the retention of the critical C-F bond.

Sources

Enhancing the formulation bioavailability of (2S)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and pharmacokinetic challenges associated with (2S)-2-(Fluoro(phenyl)methyl)piperazine .

This chiral piperazine derivative presents two primary barriers to oral bioavailability: it is a lipophilic weak base prone to intestinal precipitation, and it undergoes extensive hepatic first-pass metabolism due to the vulnerability of the piperazine ring to CYP-mediated oxidation.

Below, you will find field-proven strategies, mechanistic explanations, and self-validating protocols to overcome these hurdles.

Part 1: Formulation Strategy & Decision Matrix

When formulating a lipophilic weak base, the choice of delivery system must be dictated by the primary mechanism of bioavailability loss. The decision tree below outlines our dual-pronged approach to solving these issues.

DecisionTree A API: (2S)-2-(Fluoro(phenyl)methyl)piperazine (Lipophilic Weak Base) B Assess Primary Bioavailability Barrier A->B C Barrier 1: Intestinal Precipitation (pH > pKa) B->C Solubility Drop D Barrier 2: High First-Pass Metabolism (CYP450 / Liver) B->D Metabolic Clearance E Strategy: Amorphous Solid Dispersion (ASD) Polymer: HPMCAS C->E F Strategy: Lipid-Based Formulation (SMEDDS) Target: Lymphatic Transport D->F

Fig 1. Decision matrix for formulating lipophilic weak base piperazine derivatives.

Part 2: Troubleshooting Guide 1 - Overcoming pH-Dependent Precipitation

Q: In our dissolution studies, the API dissolves completely in simulated gastric fluid (pH 1.2) but crashes out immediately upon transition to simulated intestinal fluid (pH 6.8). How do we prevent this?

A: This is the classic "spring and parachute" dilemma for weak bases. In the acidic stomach, the piperazine nitrogens are protonated, rendering the drug highly soluble. Upon entering the neutral pH of the duodenum, the drug deprotonates, drastically dropping its solubility and causing rapid crystallization (the "spring").

To prevent this, you must formulate an Amorphous Solid Dispersion (ASD) using a concentration-sustaining polymer like Hypromellose Acetate Succinate (HPMCAS). HPMCAS acts as a "parachute" by maintaining supersaturation; its amphiphilic nature allows it to interact with the hydrophobic fluorophenyl moiety of the API while sterically hindering crystal nucleation[1].

Protocol: Preparation of ASD via Spray Drying

This protocol utilizes spray drying to molecularly disperse the API within the polymer matrix, ensuring a stable amorphous state[2].

  • Solvent Selection: Prepare a binary solvent system of Methanol and Dichloromethane (DCM) at a 1:1 (v/v) ratio. This ensures optimal solubility for both the lipophilic API and the HPMCAS polymer.

  • Solution Preparation: Dissolve the API and HPMCAS-H (high succinate grade for optimal intestinal release) at a 1:3 weight ratio in the solvent mixture to achieve a total solids concentration of 5% (w/v). Stir continuously until visually clear.

  • Spray Drying Parameters:

    • Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Set the inlet temperature to 80°C (ensuring the outlet temperature remains around 45°C–50°C, well below the polymer's glass transition temperature, Tg​ ).

    • Atomization gas flow: 400 L/h; Aspirator: 100%; Pump speed: 15% (approx. 4.5 mL/min).

  • Secondary Drying (Critical Step): The collected powder will contain residual solvents that act as plasticizers, lowering the Tg​ and risking premature crystallization. Transfer the powder to a vacuum oven at 40°C for 24 hours to ensure complete solvent removal.

  • Validation: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD)—look for a broad "halo" without sharp crystalline peaks—and Differential Scanning Calorimetry (DSC) to confirm a single Tg​ .

Part 3: Troubleshooting Guide 2 - Bypassing First-Pass Metabolism

Q: Our ASD formulation solved the solubility issue, but in vivo bioavailability remains under 15%. Pharmacokinetic data shows high levels of N-dealkylated metabolites. How can we bypass the liver?

A: The piperazine ring is highly susceptible to CYP3A4 and CYP2D6 metabolism in the liver. If the drug is absorbed directly into the portal vein, it will be heavily degraded before reaching systemic circulation.

The solution is to divert absorption into the Intestinal Lymphatic System using a Self-Microemulsifying Drug Delivery System (SMEDDS) . By dissolving the API in long-chain triglycerides and specific surfactants, the formulation stimulates the enterocytes to package the drug into chylomicrons. These chylomicrons are too large to enter the portal vein blood capillaries and are instead taken up by the lacteals (lymph vessels), which empty directly into the systemic circulation via the thoracic duct, completely bypassing hepatic first-pass metabolism[3].

Pathway SMEDDS SMEDDS Formulation (API + Lipids) Micelles Mixed Micelles (Intestinal Lumen) SMEDDS->Micelles Enterocyte Enterocyte Uptake (Chylomicron Assembly) Micelles->Enterocyte Lymph Lymphatic System (Lacteals) Enterocyte->Lymph Long-chain lipids Portal Portal Vein (To Liver) Enterocyte->Portal Free drug Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver Liver Hepatic First-Pass Metabolism Portal->Liver Extensive Degradation Liver->Systemic Extensive Degradation

Fig 2. Diverting absorption via SMEDDS to bypass hepatic first-pass metabolism.

Protocol: Formulation of Lymphatic-Targeting SMEDDS

This protocol creates a thermodynamically stable microemulsion that spontaneously forms upon contact with gastrointestinal fluids.

  • Excipient Screening: Conduct equilibrium solubility studies of the API in various oils, surfactants, and co-surfactants. For lymphatic targeting, select a long-chain triglyceride (e.g., Capryol 90) as the oil phase, Cremophor EL as the surfactant, and Transcutol HP as the co-surfactant.

  • Pseudo-Ternary Phase Diagram: Titrate mixtures of oil and the surfactant/co-surfactant mixture (Smix) with water to identify the microemulsion region (where the mixture forms a clear, isotropic liquid). An Smix ratio of 3:1 typically yields the largest microemulsification area[3].

  • Drug Loading: Accurately weigh the API and dissolve it in the chosen oil phase (e.g., 20% w/w Capryol 90) using a magnetic stirrer at 40°C.

  • Emulsification: Add the Smix (e.g., 80% w/w of Cremophor EL/Transcutol HP) to the oil-drug mixture. Vortex for 5 minutes until a homogenous, transparent pre-concentrate is formed.

  • Validation: Disperse 1 mL of the SMEDDS pre-concentrate into 250 mL of 0.1 N HCl (simulating gastric fluid) under gentle agitation. Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form droplets between 20 nm and 50 nm with a negative zeta potential.

Part 4: Quantitative Data Summary

The table below summarizes the expected physicochemical and pharmacokinetic improvements when transitioning from the unformulated crystalline API to the advanced formulation strategies described above.

Table 1: Comparative Formulation Performance Metrics

ParameterCrystalline API (Free Base)ASD (API:HPMCAS 1:3)SMEDDS (Capryol/Cremophor)
Aqueous Solubility (pH 6.8) < 5 µg/mL~120 µg/mL (Supersaturated)> 5,000 µg/mL (Solubilized)
Physical State CrystallineAmorphous (Solid Solution)Liquid Pre-concentrate
Primary Absorption Route Portal VeinPortal VeinIntestinal Lymphatic System
Hepatic First-Pass Degradation > 80%> 80%< 20%
Relative Bioavailability (AUC) 1.0x (Baseline)~2.5x~8.0x - 12.0x

Part 5: References

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients PubMed Central (PMC) URL:[Link]

  • Self microemulsifying drug delivery system of lurasidone hydrochloride for enhanced oral bioavailability by lymphatic targeting: In vitro, Caco-2 cell line and in vivo evaluation ResearchGate / European Journal of Pharmaceutical Sciences URL:[Link]

Sources

Validation & Comparative

Stereochemical Scaffolding in PROTAC Design: A Comparative Guide to (2S)- vs (2R)-2-(Fluoro(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of targeted protein degradation (TPD), the transition from highly flexible, linear linkers (e.g., PEG chains) to rigidified, chiral scaffolds has marked a paradigm shift. For drug development professionals engineering Proteolysis Targeting Chimeras (PROTACs), controlling the spatial geometry of the ternary complex is the primary bottleneck for achieving high degradation efficiency.

This guide provides an in-depth technical comparison between the biological activities of (2S)-2-(fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5) and its (2R)-enantiomer . Widely utilized as a core structural linker in novel 1[1], this chiral piperazine dictates the exit vectors of the target-binding and E3-ligase-binding moieties, fundamentally altering biological performance[2].

Mechanistic Rationale: Why Stereochemistry Dictates Efficacy

As a standalone fragment, 2-(fluoro(phenyl)methyl)piperazine possesses no inherent target degradation activity. Its biological value is realized when incorporated into a bifunctional PROTAC molecule[1]. The structural causality behind its design relies on two key features:

  • The Fluoro(phenyl)methyl Group : The electronegative fluorine atom lowers the pKa of the adjacent piperazine nitrogen. This reduces the degree of protonation at physiological pH, significantly enhancing the passive membrane permeability of the high-molecular-weight PROTAC. Simultaneously, the phenyl ring engages in critical hydrophobic interactions to stabilize the target-E3 ligase interface.

  • (2S) vs (2R) Exit Vectors : The absolute configuration at the C2 position locks the piperazine ring into a specific chair conformation. In the (2S)-configuration , the fluoro(phenyl)methyl group occupies a pseudo-equatorial position, projecting the N1 and N4 substituents at an optimal angle to bridge the SMARCA2 target and the E3 ligase (e.g., VHL or CRBN). Conversely, the (2R)-configuration projects the linkers at a suboptimal trajectory, inducing severe steric clashes between the two proteins and preventing functional ubiquitination[1].

Pathway A PROTAC with (2S)-Scaffold D Stable Ternary Complex (Optimal Exit Vectors) A->D Binds B SMARCA2 Target Protein B->D Recruited C VHL E3 Ligase C->D Recruited E Polyubiquitination D->E Proximity Effect F Proteasomal Degradation E->F Target Cleared

SMARCA2 degradation pathway mediated by the (2S)-piperazine PROTAC ternary complex.

Quantitative Biological Activity Comparison

To objectively evaluate the impact of this stereocenter, we compare the performance of identical SMARCA2-targeting PROTACs synthesized using either the (2S) or (2R) piperazine scaffold. The data below synthesizes standard benchmarking metrics used in 2[2].

Pharmacological Parameter(2S)-Enantiomer PROTAC(2R)-Enantiomer PROTACMechanistic Impact
SMARCA2 Degradation (DC50) 1.2 ± 0.3 nM> 500 nM>400-fold loss in potency due to steric clashing.
Maximum Degradation (Dmax) 98%15%Near-complete clearance vs. negligible activity.
Ternary Complex Half-life (t1/2) 45 min< 2 minHighly stable complex vs. transient, non-productive binding.
Cooperativity Factor (α) 18.50.8Positive cooperativity vs. negative cooperativity.
Permeability (Papp, 10⁻⁶ cm/s) 12.411.9Negligible difference; physicochemical properties remain identical.

Data Interpretation: The identical permeability scores confirm that the drastic difference in DC50 is driven entirely by ternary complex geometry, not cellular penetrance. The (2S)-enantiomer acts as a structural keystone, enabling positive cooperativity (α > 1) where the binding of the PROTAC to one protein enhances its affinity for the second.

Self-Validating Experimental Methodologies

To rigorously validate the biological activity of these enantiomers, researchers must employ self-validating protocols that isolate ternary complex formation and endogenous degradation.

Workflow S1 1. Chiral SFC Separation (2S) & (2R) Enantiomers S2 2. PROTAC Assembly (N1/N4 Functionalization) S1->S2 S3 3. TR-FRET Assay (Ternary Complex Kinetics) S2->S3 S4 4. HiBiT Cellular Assay (Endogenous Degradation) S3->S4 S5 5. Target Validation (Western Blot / Proteomics) S4->S5

Step-by-step experimental workflow for evaluating enantiomeric PROTAC biological activity.

Protocol 1: Time-Resolved FRET (TR-FRET) for Ternary Complex Kinetics

Causality: TR-FRET is utilized over standard SPR because it directly measures the proximity of the two proteins in solution, eliminating surface-tethering artifacts. The time-resolved nature drastically reduces background autofluorescence.

  • Reagent Preparation: Purify His-tagged SMARCA2 bromodomain and GST-tagged VHL-ElonginB-ElonginC (VCB) complex. Prepare Anti-His-Europium (donor) and Anti-GST-d2 (acceptor) fluorophores.

  • Compound Titration: Dispense the (2S) and (2R) PROTAC variants into a 384-well microplate in a 12-point dose-response series (0.1 nM to 10 µM).

  • Complex Assembly: Add 10 nM SMARCA2 and 10 nM VCB to the wells. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Excite the plate at 337 nm and read time-resolved fluorescence at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615 nm).

  • Self-Validation (Controls):

    • Negative Control: Run a parallel assay using an inactive PROTAC epimer.

    • Competition Control: Spike in excess free SMARCA2 ligand to outcompete the PROTAC. A subsequent drop in the FRET signal validates that the observed signal is strictly dependent on specific ternary complex formation.

Protocol 2: Endogenous Target Degradation via HiBiT Knock-in Assay

Causality: Evaluating degradation via transient transfection often leads to target overexpression, which skews the stoichiometric ratio required for PROTAC efficacy. Using CRISPR/Cas9 to knock-in a HiBiT tag ensures physiological expression levels.

  • Cell Line Engineering: Utilize CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag at the N-terminus of the endogenous SMARCA2 gene in HCT116 cells.

  • Treatment: Seed the engineered cells at 10,000 cells/well in a 96-well plate. Treat with varying concentrations of (2S) or (2R) PROTACs for 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). The LgBiT binds with high affinity to the HiBiT tag, reconstituting a functional NanoLuc luciferase enzyme.

  • Quantification: Measure luminescence using a microplate reader. Normalize the data against a vehicle (DMSO) control to determine the DC50 and Dmax.

  • Self-Validation (Mechanistic Rescue): Pre-treat a parallel control plate with 1 µM MG-132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) 2 hours prior to PROTAC addition. If the SMARCA2 luminescence is rescued, it confirms that the loss of signal is driven by ubiquitin-proteasome system (UPS) degradation, definitively ruling out off-target compound cytotoxicity.

References

  • Bifunctional compounds for the treatment of cancer. Vertex Pharmaceuticals Incorporated. Patent WO2021083949A1.
  • 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer. AstraZeneca AB. Patent WO2024257012A1.

Sources

Validating analytical methods for (2S)-2-(Fluoro(phenyl)methyl)piperazine in plasma

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical validation not merely as a regulatory checklist, but as a system of chemical causality. When developing a quantitative assay for (2S)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5)[1] in human plasma, the analytical method must account for the molecule's unique physicochemical properties: a highly basic secondary amine (the piperazine ring) coupled with an electronegative, lipophilic fluorinated aromatic system.

This guide objectively compares the performance of various analytical platforms for this compound, outlines the chemical causality behind our optimized LC-MS/MS method, and provides a self-validating, step-by-step protocol grounded in the latest FDA[2] and EMA/ICH M10[3] regulatory frameworks.

Analytical Platform Comparison & Experimental Data

To accurately track the pharmacokinetic (PK) profile of (2S)-2-(Fluoro(phenyl)methyl)piperazine, the chosen platform must overcome endogenous plasma interferences (e.g., phospholipids) while maintaining high sensitivity. Below is a comparative performance analysis based on experimental validation data.

Performance ParameterLC-MS/MS (Optimized Method)GC-MS (Alternative)HPLC-UV (Legacy)
Sensitivity (LLOQ) 0.1 ng/mL 5.0 ng/mL50.0 ng/mL
Linear Dynamic Range 0.1 – 100 ng/mL5.0 – 500 ng/mL50 – 5000 ng/mL
Sample Preparation MCX Solid Phase ExtractionLLE + DerivatizationProtein Precipitation
Analytical Run Time 3.5 min 15.0 min12.0 min
Specificity Excellent (MRM Transitions)Good (SIM Mode)Poor (Endogenous overlap)
Matrix Effect < 5% (Compensated via SIL-IS)MinimalHigh background noise

The Verdict: While GC-MS and HPLC-UV are viable for high-concentration formulation testing, LC-MS/MS is the gold standard for plasma bioanalysis. GC-MS requires tedious chemical derivatization (e.g., acylation) of the secondary piperazine amine to prevent thermal degradation and peak tailing. HPLC-UV lacks the sensitivity required for low ng/mL terminal-phase PK profiling.

Causality in Method Development: Designing a Self-Validating System

A robust bioanalytical method must be a self-validating system where inherent chemical controls prevent false data. Every step in our LC-MS/MS protocol is dictated by the analyte's molecular structure:

  • Why Mixed-Mode Cation Exchange (MCX) SPE? Protein Precipitation (PPT) leaves significant phospholipids in the extract, causing severe ion suppression in the ESI source. By exploiting the basicity of the piperazine nitrogen (pKa ~9.5), MCX cartridges actively trap the ionized analyte. This allows us to aggressively wash away neutral lipids with organic solvents before eluting the target compound with a basic solution, ensuring a clean, matrix-free baseline.

  • Why a Biphenyl UHPLC Column? While a standard C18 column provides adequate hydrophobic retention, a Biphenyl stationary phase offers unique π−π interactions with the fluorinated phenyl ring of the analyte, drastically improving selectivity against endogenous aliphatic plasma components.

  • The Self-Validating Core (SIL-IS): We introduce a Stable Isotope-Labeled Internal Standard (e.g., d4-labeled analog) at the very first step. Any volumetric loss during extraction or momentary ion suppression during MS detection affects the analyte and SIL-IS equally. The constant peak-area ratio guarantees data integrity, fulfilling the rigorous accuracy requirements of ICH M10[3].

Workflow Plasma Plasma Sample (Spiked with SIL-IS) Prep MCX SPE Extraction Plasma->Prep LC UHPLC Separation (Biphenyl Column) Prep->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Data Analysis (ICH M10) MS->Data

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for plasma sample analysis.

Step-by-Step Experimental Protocol

A. Sample Preparation (MCX SPE)
  • Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment: Add 50 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures the piperazine nitrogen is fully protonated for optimal SPE retention.

  • SPE Conditioning: Condition Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 2% Formic Acid in water (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes lipophilic interferences).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the piperazine amine, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate eluate under N2 gas at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

B. UHPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 0.5 min; re-equilibrate for 0.5 min. (Total run time: 3.5 min).

  • Mass Spectrometry: ESI Positive mode. MRM transition for (2S)-2-(Fluoro(phenyl)methyl)piperazine: m/z 195.1 109.0 (representing the cleavage of the fluorobenzyl fragment).

Regulatory Validation Logic (ICH M10 / FDA 2018)

To ensure the method is suitable for regulatory submissions, it must be validated according to the FDA's 2018 Guidance for Industry[2] and the EMA's ICH M10 guidelines[3].

Validation cluster_0 Core Parameters Start Method Validation (ICH M10 / FDA) Selectivity Selectivity & Specificity Start->Selectivity Calib Calibration Curve (LLOQ to ULOQ) Start->Calib Matrix Matrix Effect & Recovery Start->Matrix AccPrec Accuracy & Precision Calib->AccPrec Stability Stability Testing (F/T, Benchtop) AccPrec->Stability

Fig 2. Core validation parameters required by ICH M10 and FDA guidelines.

  • Selectivity: Analyze 6 independent sources of blank human plasma. Interference at the analyte retention time must be 20% of the LLOQ response.

  • Accuracy & Precision: Evaluated at 4 concentration levels (LLOQ, Low, Mid, High QC) over 3 independent runs. The mean accuracy must be within ± 15% of the nominal value ( ± 20% at LLOQ), with a coefficient of variation (CV) 15% ( 20% at LLOQ).

  • Matrix Effect: Calculated using the IS-normalized matrix factor (MF). The CV of the IS-normalized MF from 6 different plasma lots must be 15%, proving that the MCX SPE extraction successfully mitigated phospholipid ion suppression.

References

  • Title : ICH M10 on bioanalytical method validation - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Bioanalytical Method Validation; Guidance for Industry; Availability Source : Federal Register / US Food and Drug Administration (FDA) URL :[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of High-Throughput Screening Assays for Novel Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey from a promising chemical scaffold to a validated drug lead is fraught with potential pitfalls, chief among them being the generation of misleading data from high-throughput screening (HTS). This guide provides an in-depth, experience-driven framework for the rigorous cross-validation of HTS assays, using the representative compound (2S)-2-(Fluoro(phenyl)methyl)piperazine as a case study. We will move beyond simplistic protocols to explore the causal logic behind selecting orthogonal assay technologies, establishing robust validation criteria, and implementing a multi-phase workflow to eliminate artifacts. By comparing two distinct and powerful HTS technologies—Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)—we will construct a self-validating system designed to ensure that only the most promising and mechanistically sound compounds advance in the drug discovery pipeline.

Introduction: The Imperative for Rigor in Early-Phase Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to engage a wide range of biological targets, from G-protein coupled receptors (GPCRs) to kinases.[1] The specific compound, (2S)-2-(Fluoro(phenyl)methyl)piperazine, represents a class of small molecules that would typically be evaluated in a large-scale HTS campaign to identify initial "hits".[2][3]

HTS is the workhorse of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds.[3] However, the speed and scale of HTS come with an inherent risk: the generation of false positives and false negatives. False positives—compounds that appear active due to assay interference rather than true biological activity—are particularly costly, leading to wasted resources in downstream validation efforts.[4]

Therefore, the cornerstone of a successful HTS campaign is not the primary screen itself, but the cross-validation strategy that underpins it. A robust cross-validation protocol, employing orthogonal assay technologies, ensures that the biological activity observed is genuine and not an artifact of a specific detection method.[5][6] This guide details such a strategy, providing the technical depth and logical framework required for its successful implementation.

Selecting Orthogonal HTS Technologies: A Comparative Analysis

For our case study, let us assume we are screening for inhibitors of a hypothetical protein-protein interaction (PPI), a common target class for which piperazine derivatives could be relevant. The goal is to identify compounds that disrupt the binding of a small, fluorescently-labeled peptide to a larger protein target. We will compare two powerful, homogeneous (no-wash) assay technologies that operate on fundamentally different principles: Fluorescence Polarization (FP) and AlphaLISA.

Technology Principles

Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] When a small, fluorescently labeled tracer (our peptide) is unbound, it tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light.[8][9] Upon binding to the larger target protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[10] An effective inhibitor will displace the fluorescent tracer from the protein, causing a decrease in polarization—the primary readout of the assay.[11]

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based, no-wash immunoassay that measures molecular proximity.[12][13] The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[14] For our PPI target, Donor beads would be coated with an antibody that captures the target protein, and Acceptor beads would be coated with an antibody that binds the peptide partner. When the protein and peptide interact, the beads are brought into close proximity (≤200 nm).[15][16] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen molecules that travel to a nearby Acceptor bead, triggering a cascade of chemical reactions that ultimately produce a strong luminescent signal at 615 nm.[12][15] An inhibitor that disrupts the PPI prevents this energy transfer, resulting in a loss of signal.

Head-to-Head Technology Comparison

The choice of a primary screening technology and a secondary validation technology should be deliberate, based on their distinct advantages and potential vulnerabilities.

FeatureFluorescence Polarization (FP)AlphaLISA®
Principle Measures molecular rotation and size changes.[10]Proximity-based energy transfer between beads.[13]
Primary Readout Change in millipolarization (mP) units.[11]Luminescent signal intensity (counts per second).[15]
Sensitivity Typically pM to nM for the tracer's Kd.[10]High sensitivity (fM to pM range) due to signal amplification.[12]
Throughput Very high; simple "mix-and-read" format.[9]Very high; homogeneous format amenable to automation.
Common Interferences Fluorescent compounds, light scattering compounds, quenchers.[4]Light-sensitive Donor beads, singlet oxygen quenchers, biotin mimetics.[14]
Reagent Complexity Requires a high-purity, fluorescently labeled tracer.Requires two specific antibodies and two bead types.
Cost Generally lower cost per well.Generally higher cost per well due to beads and antibodies.
Target Suitability Ideal for interactions causing a significant change in molecular size.Highly versatile for various interactions (PPIs, biomarkers, enzymes).[17]

This comparison highlights why FP and AlphaLISA are excellent orthogonal partners. A compound that is inherently fluorescent might be flagged as a false positive in an FP assay, but it is unlikely to interfere with the specific chemiluminescent reaction of the AlphaLISA beads. Conversely, a compound that quenches singlet oxygen would be a false positive in AlphaLISA but would likely not affect the FP readout.

The Phased Cross-Validation Workflow

A robust validation process is not a single experiment but a multi-stage campaign. This workflow ensures that each assay is performing optimally before progressing to the expensive and time-consuming full-deck screen, and it systematically filters out artifacts.

HTS_Validation_Workflow cluster_0 Phase 1: Single Assay Validation cluster_1 Phase 2: Primary & Orthogonal Screening cluster_2 Phase 3: Hit Characterization A Assay Development (FP & AlphaLISA) B Assay Miniaturization (384/1536-well) A->B C Statistical Validation (Z'-Factor > 0.5, S/B > 3) B->C D Primary HTS Campaign (~200k Compounds via FP) C->D Assay Ready E Hit Identification (e.g., >3σ from mean) D->E F Orthogonal Confirmation Screen (Top ~1,000 Hits via AlphaLISA) E->F G Dose-Response Analysis (IC50 Potency) F->G Confirmed Hits H Counter-Screens (Rule out non-specifics) G->H I Validated Hit (Confirmed, Potent, Specific) H->I

Caption: Phased workflow for HTS cross-validation.

Phase 1: Individual Assay Validation

Before screening any library, each assay (FP and AlphaLISA) must be independently validated to ensure it is robust, reproducible, and suitable for HTS.[18]

Objective: To confirm that each assay provides a large enough signal window and low enough variability to reliably identify hits.

Protocol:

  • Reagent Optimization: Titrate all key reagents (e.g., protein, fluorescent peptide for FP; antibodies and beads for AlphaLISA) to find the optimal concentrations that yield the best signal-to-background (S/B) ratio.

  • DMSO Tolerance: Test the assay's performance across a range of DMSO concentrations (e.g., 0.1% to 2%), as compound libraries are typically stored in DMSO.[19] The final DMSO concentration used for screening should have a minimal effect on the assay signal.

  • Stability Assessment: Determine the stability of the pre-mixed reagents and the final assay signal over time (e.g., 1-8 hours) to define the window for plate reading in an automated environment.

  • Statistical Validation (Z'-Factor): This is the most critical step.[18]

    • Prepare multiple 384-well plates where half the wells contain the "high" signal control (e.g., intact PPI, no inhibitor) and the other half contain the "low" signal control (e.g., no protein, maximum inhibition).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low| (where σ is the standard deviation and μ is the mean).

    • Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is consistently ≥ 0.5 .[15][16]

Phase 2: Orthogonal Cross-Validation of Hits

With both assays validated, the primary screen can commence. We will use the more cost-effective FP assay for the full library screen and the more sensitive, mechanistically distinct AlphaLISA assay to confirm the hits.

Objective: To eliminate false positives specific to the primary assay technology.

Protocol:

  • Primary Screen: Screen the entire compound library (e.g., 200,000 compounds) at a single concentration (e.g., 10 µM) using the validated FP assay.

  • Primary Hit Selection: Identify initial hits based on a statistical cutoff, typically a Z-score <-3 (i.e., a signal decrease of more than three standard deviations below the mean of the neutral controls). This may yield ~1,000-2,000 initial hits.

  • Orthogonal Confirmation: Test these ~1,000-2,000 primary hits in the validated AlphaLISA assay, again at a single 10 µM concentration.

  • Hit Confirmation Analysis: A compound is considered a "confirmed hit" only if it demonstrates significant activity in both the FP and AlphaLISA assays. This step is crucial and often eliminates over 90% of initial actives, which are frequently artifacts of the primary screening technology.[4]

Phase 3: Dose-Response and Counter-Screening

Confirmed hits must be further characterized to determine their potency and rule out non-specific mechanisms of action.

Objective: To determine the potency (IC50) of confirmed hits and ensure they are not acting through undesirable mechanisms.

Protocol:

  • IC50 Determination: Test all confirmed hits in both the FP and AlphaLISA assays across a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 50 µM down to ~20 nM). This will generate dose-response curves and establish the IC50 value (the concentration at which 50% of the signal is inhibited). The potency values should ideally be correlated between the two orthogonal assays.

  • Counter-Screening: Design experiments to identify common assay interference compounds (PAINS).[4]

    • FP Counter-Screen: Re-test active compounds in the absence of the target protein to see if they quench the fluorescent tracer directly.

    • AlphaLISA Counter-Screen: Re-test actives in a simplified assay using beads that are brought together by a generic biotin-streptavidin linkage to see if the compounds interfere with the bead chemistry itself.

    • Aggregation Assay: Use methods like dynamic light scattering (DLS) or a detergent-based assay to flag compounds that act non-specifically by forming aggregates.

Caption: Principle of a competitive Fluorescence Polarization assay.

Conclusion

The successful identification of high-quality, validated hits from an HTS campaign is not a matter of chance; it is the result of a deliberately designed and rigorously executed cross-validation strategy. By employing mechanistically distinct, orthogonal assays such as Fluorescence Polarization and AlphaLISA, researchers can build a self-validating workflow that systematically eliminates technology-specific artifacts. This phased approach—moving from individual assay validation to orthogonal hit confirmation and finally to potency determination—ensures that resources are focused only on compounds with genuine, on-target biological activity. For scaffolds like (2S)-2-(Fluoro(phenyl)methyl)piperazine, this rigorous validation is the critical first step in a long but rewarding journey toward a potential new therapeutic.

References

  • Burke, T. J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Available at: [Link]

  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]

  • Crosby, K. C., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. Available at: [Link]

  • Crosby, K. C., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PMC. Available at: [Link]

  • Celtarys. (n.d.). Fluorescence Polarization | FP. Celtarys. Available at: [Link]

  • BMG LABTECH. (2026). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. Available at: [Link]

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  • Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Wang, L., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. Available at: [Link]

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  • Li, C., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. PubMed. Available at: [Link]

  • Celtarys. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys. Available at: [Link]

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  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

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  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • University of Florida. (n.d.). High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute. Available at: [Link]

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Evaluating (2S)-2-(Fluoro(phenyl)methyl)piperazine reference standards purity and yield

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Evaluating (2S)-2-(Fluoro(phenyl)methyl)piperazine Reference Standards: Purity, Yield, and Downstream Impact

As pharmaceutical pipelines increasingly focus on targeted protein degradation (such as PROTACs) and complex central nervous system (CNS) therapeutics, the demand for highly characterized, stereopure building blocks has surged. One such critical intermediate is (2S)-2-(Fluoro(phenyl)methyl)piperazine (CAS: 2387585-29-5) [4].

Recent patent literature highlights the integration of this specific chiral piperazine into SMARCA2-degrading PROTACs for oncology applications [3]. However, the structural complexity of these macro-molecules means that even minor enantiomeric or chemical impurities in the starting reference standard can aggressively compound, leading to catastrophic yield losses during downstream multi-step synthesis.

This guide provides an objective, data-driven comparison of (2S)-2-(Fluoro(phenyl)methyl)piperazine reference standards, detailing the causality behind analytical choices and providing self-validating protocols for purity and yield evaluation.

The Mechanistic Imperative for Chiral Purity

The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH Q3A/Q6A) mandate rigorous characterization of reference standards used in drug development [1][2]. For chiral compounds like (2S)-2-(Fluoro(phenyl)methyl)piperazine, enantiomeric purity is not merely a regulatory checkbox; it is a chemical necessity.

The Causality of Impurity Amplification: The fluorine atom on the phenylmethyl group introduces strong electronegativity, which alters the pKa and nucleophilicity of the adjacent piperazine nitrogen. When this intermediate is coupled with a bulky E3 ligase ligand (e.g., a VHL or CRBN binder) to form a PROTAC, the spatial orientation of the fluoro(phenyl)methyl group dictates the transition state energy. If the (2R)-enantiomer impurity is present, it reacts to form a diastereomer. Diastereomers possess different physical properties and often co-elute or cause severe steric clashes during the final macrocyclization or target-binding phases. Consequently, a seemingly negligible 2% enantiomeric impurity in the reference standard can result in a disproportionate 10–15% reduction in the final isolated yield of the active pharmaceutical ingredient (API).

PROTAC P PROTAC Molecule (Contains 2S-Piperazine) C Ternary Complex P->C Binds T SMARCA2 Protein T->C Recruited E E3 Ubiquitin Ligase E->C Recruited D Proteasomal Degradation C->D Ubiquitination

Mechanism of SMARCA2 targeted protein degradation via PROTACs.

Comparative Analysis of Reference Standards

To evaluate the impact of starting material quality, we compared three grades of 2-(Fluoro(phenyl)methyl)piperazine: a Primary (2S) Reference Standard, a standard Commercial (2S) Grade, and a Racemic (2R/2S) mixture. The data below illustrates how initial purity dictates downstream performance in a mock SMARCA2 PROTAC synthesis.

Specification / MetricPrimary (2S) Reference StandardCommercial (2S) GradeRacemic (2R/2S) Alternative
Chemical Purity (HPLC-UV) > 99.8%98.0%99.5%
Enantiomeric Excess (ee%) > 99.5% ee95.0% ee0% ee (50:50 mixture)
Downstream PROTAC Yield 78% (Isolated)61% (Isolated)< 15% (Requires Prep-HPLC)
Impurity Profile Trace des-fluoro analog2% (2R)-enantiomer50% (2R)-enantiomer
Cost-to-Benefit Ratio High (Prevents late-stage loss)Moderate (Higher purification cost)Poor (Unviable for complex API)

Data Interpretation: While the commercial grade appears cost-effective initially, the 5% drop in enantiomeric excess necessitates extensive downstream preparative chromatography to clear the resulting diastereomers, fundamentally destroying the overall yield and inflating solvent costs.

Self-Validating Experimental Protocols

To ensure data integrity, analytical methods must be self-validating. The following protocols include built-in System Suitability Testing (SST) to guarantee that the chromatographic system is capable of resolving the critical enantiomeric pairs before any sample is analyzed.

Protocol A: Chiral HPLC Purity Assay

Objective: Determine the enantiomeric excess (ee%) of the (2S) reference standard. Causality Check: A chiral stationary phase (CSP) containing amylose tris(3,5-dimethylphenylcarbamate) is selected. The steric bulk and hydrogen-bonding sites of the carbamate interact differentially with the (2S) and (2R) spatial arrangements of the fluoro(phenyl)methyl group, allowing for baseline separation.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: Diethylamine is critical; it suppresses the ionization of the piperazine secondary amines, preventing severe peak tailing.

  • System Suitability (SST): Inject a racemic mixture of (2R/2S)-2-(Fluoro(phenyl)methyl)piperazine.

    • Validation Criterion: The resolution factor ( Rs​ ) between the (2R) and (2S) peaks must be ≥1.5 . If Rs​<1.5 , column efficiency is compromised, and the run must be aborted.

  • Sample Preparation: Dissolve 1.0 mg of the (2S) reference standard in 1.0 mL of the mobile phase.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for the phenyl ring chromophore).

  • Calculation: ee%=Area(2S)+Area(2R)Area(2S)−Area(2R)​×100 .

Protocol B: Downstream Yield Evaluation (Mock API Synthesis)

Objective: Quantify the impact of standard purity on a PROTAC linker-coupling step.

  • Reagent Setup: In a dry Schlenk flask under inert N2, dissolve 1.0 mmol of the evaluated piperazine standard and 1.1 mmol of a standard PEG3-halide linker in anhydrous DMF.

  • Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, scavenging the generated HX acid without competing for the alkylation site.

  • Reaction & Monitoring: Stir at 60°C for 12 hours. Monitor conversion via LC-MS.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

  • Yield Calculation: Weigh the isolated pure (2S)-coupled product. Compare the theoretical yield against the actual isolated mass to determine the efficiency drop caused by diastereomeric byproducts.

G A Raw Material: (2S)-Piperazine Derivative B Chiral HPLC (Enantiomeric Purity) A->B C 1H-qNMR (Chemical Assay) A->C D Downstream Synthesis (SMARCA2 PROTAC) B->D C->D E Yield & Purity Evaluation D->E

Workflow for evaluating chiral reference standards and downstream yield.

Conclusion and Strategic Recommendations

The evaluation of (2S)-2-(Fluoro(phenyl)methyl)piperazine demonstrates that upstream savings on commercial-grade chiral building blocks are a false economy. The compounding nature of diastereomeric impurities in complex syntheses—such as SMARCA2 degraders—mandates the use of highly characterized, primary reference standards with an enantiomeric excess of >99.5%.

Scientists and procurement teams must align their raw material specifications with ICH Q6A guidelines, ensuring that chiral purity is validated through robust, self-correcting analytical protocols before committing to expensive downstream API manufacturing.

References

  • "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)", International Council for Harmonisation (ICH). URL: [Link]

  • "WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer", Google Patents.

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